4-Chloro-2,3-difluoroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,3-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAJZEMLYSDWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657869 | |
| Record name | 4-Chloro-2,3-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878285-12-2 | |
| Record name | 4-Chloro-2,3-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,3-difluoroaniline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-Chloro-2,3-difluoroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in the synthesis of this important compound. The primary synthesis route, involving the nitration of 1-chloro-2,3-difluorobenzene and subsequent reduction, is discussed in detail, including an analysis of regioselectivity. Alternative synthetic strategies are also explored. This guide emphasizes scientific integrity, providing detailed, self-validating protocols and citing authoritative sources to support mechanistic claims.
Introduction: The Significance of this compound in Modern Chemistry
This compound is a halogenated aromatic amine that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. The unique substitution pattern of chlorine and fluorine atoms on the aniline scaffold imparts specific electronic and steric properties to the molecule. These properties are instrumental in modulating the physicochemical characteristics of larger molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
In the pharmaceutical industry, substituted anilines are crucial building blocks for a wide range of therapeutic agents, particularly in the development of kinase inhibitors for cancer therapy.[1][2][3][4] The this compound moiety can serve as a key pharmacophore, enabling targeted interactions with the active sites of enzymes. Similarly, in the agrochemical sector, this compound is a valuable precursor for the synthesis of novel herbicides and pesticides, where the specific halogenation pattern can enhance biological activity and selectivity.[5][6][7] The growing demand for advanced chemical entities in these sectors underscores the importance of robust and efficient synthetic routes to this compound.
Primary Synthesis Pathway: From 1-Chloro-2,3-difluorobenzene
The most direct and industrially viable route to this compound commences with the electrophilic nitration of 1-chloro-2,3-difluorobenzene to yield 1-chloro-2,3-difluoro-4-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
The Strategic Role of Halogenated Anilines in Drug Discovery
An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Chloro-2,3-difluoroaniline
Executive Summary
This compound is a halogenated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring chlorine and fluorine atoms at key positions—imparts desirable physicochemical properties that are increasingly leveraged in the design of complex bioactive molecules. This guide provides a comprehensive technical overview of its molecular structure, elucidated through a theoretical analysis of its spectroscopic signatures. We present detailed, field-proven methodologies for its synthesis and discuss its critical role as a versatile building block, particularly in the rapidly advancing field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their research and development pipelines.
Halogen atoms, particularly chlorine and fluorine, are not mere decorations on a molecular scaffold; they are strategic tools in medicinal chemistry. The incorporation of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability.[1] Aniline scaffolds, in turn, are privileged structures, forming the core of numerous approved drugs. The combination of these features in molecules like this compound creates a powerful building block for developing novel therapeutics. Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen and create favorable orthogonal interactions in protein binding pockets, while the chlorine atom provides a different steric and electronic profile, offering another vector for optimization.[2] Over 250 FDA-approved drugs contain chlorine, highlighting its continued importance in the pharmaceutical landscape.[3]
Physicochemical and Safety Profile
A clear understanding of a compound's fundamental properties is the bedrock of its effective application and safe handling.
Key Physicochemical Data
The essential identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 878285-12-2 | [4] |
| Molecular Formula | C₆H₄ClF₂N | [4] |
| Molecular Weight | 163.55 g/mol | [4] |
| Purity | Typically ≥98% | [4] |
| Product Family | Protein Degrader Building Blocks | [4] |
| Predicted XLogP | 2.1 | [5] |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers suggest it should be handled as a hazardous substance.
-
Hazards: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory system.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure stability.
Elucidation of the Molecular Structure
Confirming the precise arrangement of atoms and functional groups is paramount. While experimental spectra for this specific compound are not publicly cataloged, a rigorous theoretical analysis based on fundamental principles of spectroscopy provides a robust framework for its structural verification.
graph {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [style=invis];
// Define atom nodes with positions
C1 [label="C1", pos="0,1.2!"];
C2 [label="C2", pos="-1.04,0.6!"];
C3 [label="C3", pos="-1.04,-0.6!"];
C4 [label="C4", pos="0,-1.2!"];
C5 [label="C5", pos="1.04,-0.6!"];
C6 [label="C6", pos="1.04,0.6!"];
N [label="N", pos="0,2.2!"];
H_N1 [label="H", pos="-0.5,2.7!"];
H_N2 [label="H", pos="0.5,2.7!"];
F2 [label="F", pos="-2.0,1.1!"];
F3 [label="F", pos="-2.0,-1.1!"];
Cl [label="Cl", pos="0,-2.2!"];
H5 [label="H", pos="2.0,-1.1!"];
H6 [label="H", pos="2.0,1.1!"];
// Draw bonds
edge [style=solid];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
C1 -- N;
N -- H_N1;
N -- H_N2;
C2 -- F2;
C3 -- F3;
C4 -- Cl;
C5 -- H5;
C6 -- H6;
}
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nitroarene Reduction
This protocol describes a two-step synthesis adapted from established methods for analogous compounds.[6][7]
Step 1: Nitration of 1-Chloro-2,3-difluorobenzene
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cautiously add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition: Slowly add 1-Chloro-2,3-difluorobenzene to the cooled sulfuric acid with continuous stirring.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 1-Chloro-2,3-difluoro-4-nitrobenzene, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step 2: Reduction of 1-Chloro-2,3-difluoro-4-nitrobenzene
-
Setup: In a high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve the nitro compound from Step 1 in a suitable solvent like methanol or ethyl acetate.[8]
-
Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).[6]
-
Reaction: Heat the mixture gently (e.g., 30-40 °C) and stir vigorously. The reaction is typically complete when hydrogen uptake ceases (2-6 hours).[6]
-
Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by vacuum distillation or recrystallization.
Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for creating high-value molecules, most notably in the field of targeted protein degradation (TPD).
A Key Building Block for Protein Degraders
TPD is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins rather than just inhibiting them.[9] One of the most prominent approaches is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.
Caption: General architecture of a Proteolysis-Targeting Chimera (PROTAC).
This compound is designated as a "Protein Degrader Building Block" because it is an ideal starting point for synthesizing the "warhead" portion of a PROTAC.[4] Chemists can use the aniline nitrogen as a chemical handle for elaboration, building out a more complex structure that specifically binds to the protein of interest. The chloro-difluoro substitution pattern is critical for:
-
Tuning Binding Affinity: The halogens can form specific interactions (e.g., halogen bonds) within the target's binding pocket, enhancing potency and selectivity.
-
Improving Pharmacokinetics: The fluorine atoms can block sites of metabolism, increasing the metabolic stability and half-life of the final drug molecule.
-
Modulating Physicochemical Properties: The overall substitution pattern helps to fine-tune properties like solubility and cell permeability, which are crucial for a successful therapeutic.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that addresses key challenges in modern drug discovery. Its molecular structure, characterized by a unique polychlorofluoro substitution pattern, provides a robust scaffold for creating potent and selective therapeutics. A comprehensive understanding of its spectroscopic properties, coupled with reliable synthetic methodologies, empowers researchers to fully exploit its potential. As targeted protein degradation continues to emerge as a dominant therapeutic modality, the importance of versatile and well-characterized building blocks like this compound will only continue to grow.
References
- 1. Pioneering protein degradation for agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jeol.com [jeol.com]
- 6. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. njbio.com [njbio.com]
- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Chloro-2,3-difluoroaniline: A Technical Guide for Researchers
Introduction
4-Chloro-2,3-difluoroaniline is a halogenated aromatic amine of significant interest in the fields of medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental toolkit for elucidating the molecular structure and purity of such compounds.
This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of readily available, publicly archived experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy, data from structurally analogous compounds, and predictive methodologies to provide a robust and scientifically grounded interpretation. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this important synthetic intermediate.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to distinct spectroscopic signatures.
Figure 1: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.0 - 7.2 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 |
| H-6 | 6.8 - 7.0 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |
| NH₂ | 3.5 - 4.5 | br s | - |
Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show two complex signals in the aromatic region and a broad singlet for the amine protons.
-
Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the chlorine and two fluorine atoms will deshield the aromatic protons, causing them to resonate downfield, likely in the 6.8-7.2 ppm range.
-
H-5 is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-6 (ortho-coupling, ~8-9 Hz), the ortho-fluorine at C-2 (~8-10 Hz), and the meta-fluorine at C-3 (~1-2 Hz).
-
H-6 will also likely appear as a ddd, coupling to H-5 (ortho-coupling, ~8-9 Hz), the meta-fluorine at C-2 (~2-3 Hz), and the ortho-fluorine at C-3 (~8-10 Hz).
-
-
Amine Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration but is anticipated to be in the 3.5-4.5 ppm range.
Experimental Protocol: Acquiring ¹H NMR Spectra
A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals.
-
Figure 2: Workflow for NMR data acquisition and analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 | 140 - 145 | t |
| C-2 | 148 - 152 | dd |
| C-3 | 145 - 150 | dd |
| C-4 | 118 - 122 | d |
| C-5 | 120 - 125 | d |
| C-6 | 115 - 120 | d |
Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by six distinct signals for the aromatic carbons, with their chemical shifts and multiplicities influenced by the attached substituents and C-F coupling.
-
Carbons Bearing Fluorine (C-2 and C-3): These carbons will be significantly downfield due to the electronegativity of fluorine and will appear as doublets of doublets due to one-bond and two-bond C-F coupling.
-
Carbon Bearing the Amino Group (C-1): This carbon is expected to be deshielded and may appear as a triplet due to two-bond coupling with the two fluorine atoms.
-
Carbon Bearing Chlorine (C-4): The chemical shift of this carbon will be influenced by the inductive effect of chlorine. It is expected to appear as a doublet due to three-bond coupling with the fluorine at C-2.
-
Protonated Carbons (C-5 and C-6): These carbons will be the most upfield in the aromatic region. C-5 will likely be a doublet due to two-bond coupling with the fluorine at C-3, while C-6 will be a doublet due to three-bond coupling with the fluorine at C-3.
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C=C (Aromatic) | Stretch | 1580 - 1620 | Medium-Strong |
| N-H | Scissoring | 1600 - 1650 | Medium |
| C-F | Stretch | 1100 - 1300 | Strong |
| C-Cl | Stretch | 700 - 800 | Strong |
Expertise & Experience: Interpreting the Predicted IR Spectrum
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
N-H Vibrations: The presence of the primary amine group will be confirmed by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H scissoring band around 1600-1650 cm⁻¹.
-
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the characteristic C=C stretching of the benzene ring will be observed in the 1580-1620 cm⁻¹ region.
-
C-Halogen Vibrations: The strong C-F stretching absorptions are expected in the 1100-1300 cm⁻¹ range. The C-Cl stretch will appear at a lower frequency, typically between 700 and 800 cm⁻¹.
Experimental Protocol: Acquiring IR Spectra
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two KBr or NaCl plates.
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a transparent pellet.
-
ATR: Place a small amount of the sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Predicted Mass Spectrum Data
| Ion | m/z (relative to ³⁵Cl) | Predicted Relative Abundance |
| [M]⁺ | 163 | High |
| [M+2]⁺ | 165 | ~32% of [M]⁺ |
| [M-HCN]⁺ | 136 | Moderate |
| [M-Cl]⁺ | 128 | Low |
Expertise & Experience: Interpreting the Predicted Mass Spectrum
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 163 (for the molecule containing the ³⁵Cl isotope). A characteristic isotopic peak ([M+2]⁺) at m/z 165 with an intensity of approximately one-third of the molecular ion peak will be a clear indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: Aromatic amines often exhibit fragmentation through the loss of HCN from the aniline ring, which would result in a peak at m/z 136. Loss of the chlorine atom could also occur, leading to a fragment at m/z 128.
Experimental Protocol: Acquiring Mass Spectra
-
Sample Introduction:
-
Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile, it can be separated by GC before entering the mass spectrometer.
-
-
Ionization Method:
-
Electron Ionization (EI): A common technique for volatile compounds that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds, often showing a prominent protonated molecular ion ([M+H]⁺).
-
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to separate the ions based on their mass-to-charge ratio.
Figure 3: Simplified fragmentation pathway of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By combining fundamental spectroscopic principles with data from analogous structures, we have established a reliable framework for the identification and characterization of this compound. The detailed experimental protocols serve as a practical resource for researchers to acquire high-quality data. As with any analytical endeavor, the ultimate confirmation of structure will rely on the careful acquisition and interpretation of experimental data, for which this guide provides a solid foundation.
4-Chloro-2,3-difluoroaniline reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2,3-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key halogenated aromatic amine, serving as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern—an activating amino group in concert with three deactivating, electron-withdrawing halogens—creates a nuanced reactivity profile. This guide provides a comprehensive analysis of the compound's chemical behavior, focusing on its stability, degradation pathways, and reactivity in cornerstone synthetic reactions such as electrophilic and nucleophilic aromatic substitutions. We will explore the electronic interplay of its functional groups that dictates regioselectivity and reaction outcomes. Detailed protocols, safety considerations, and storage guidelines are presented to equip researchers with the practical knowledge required for its effective and safe utilization in a laboratory setting.
Introduction: The Strategic Value of this compound
The incorporation of fluorine and chlorine atoms into pharmaceutical scaffolds is a well-established strategy for modulating a molecule's physicochemical properties.[3] Halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This compound emerges as a valuable synthon in this context, offering a pre-functionalized aromatic core for constructing novel therapeutic agents and complex organic materials.[1][4] Its structure is foundational in the development of kinase inhibitors, antiviral treatments, and other active pharmaceutical ingredients (APIs).[2][5] Understanding the inherent reactivity and stability of this intermediate is paramount for designing efficient synthetic routes and ensuring the integrity of the final products.
Physicochemical and Safety Profile
A foundational understanding begins with the compound's basic properties and associated hazards. This data is critical for safe handling, experimental design, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 878285-12-2 | [1][6] |
| Molecular Formula | C₆H₄ClF₂N | [1] |
| Molecular Weight | 163.55 g/mol | [1] |
| Appearance | Not specified; related anilines are often liquids or low-melting solids. | [7] |
| Purity | Typically ≥98% | [1] |
| Hazard Class | Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (respiratory system). | [8][9][10] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Chloroformates. | [11] |
Safety Advisory: this compound, like many halogenated anilines, is considered hazardous.[10] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[8][12] All handling should be performed in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
The Reactivity Landscape
The reactivity of the this compound ring is governed by the competing electronic effects of its substituents. The amino (-NH₂) group is a potent activating group, donating electron density into the ring via resonance, while the fluorine and chlorine atoms are strongly electron-withdrawing via the inductive effect. This dynamic dictates the molecule's behavior in key aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The amino group is the dominant directing group in EAS, strongly activating the positions ortho and para to it.[14]
-
Regioselectivity: The para position is occupied by the chlorine atom. The two ortho positions are C3 and C5. Therefore, electrophilic attack is predicted to occur predominantly at the C5 position. The C3 position is sterically hindered by the adjacent fluorine atom at C2 and electronically deactivated by the same fluorine.
-
Common Reactions: Halogenation, nitration, and sulfonation can be achieved, although the strong activating nature of the amine may require careful control of reaction conditions to avoid over-reaction or oxidation. The use of a protecting group on the amine, such as an acetyl group, can moderate its activating influence and improve selectivity.
Caption: Electronic influences on the this compound ring.
Reactions of the Amino Group: Diazotization
The primary amine functionality is a gateway to a vast array of transformations via the formation of a diazonium salt. This is arguably the most synthetically useful reaction for this substrate. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts the aniline into a highly versatile diazonium salt intermediate.
This intermediate can subsequently undergo a variety of reactions, including:
-
Sandmeyer Reaction: Displacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.
-
Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).
-
Gattermann Reaction: Introduction of various groups using copper powder as a catalyst.
-
Hydrolysis: Conversion to a phenol by heating in water.
Nucleophilic Aromatic Substitution (SNAr)
While the aromatic ring is electron-rich due to the amino group, making it generally unreactive towards nucleophiles, the presence of three halogens provides a pathway for SNAr under specific conditions. For SNAr to proceed, a strong electron-withdrawing group must be present to stabilize the negative charge in the Meisenheimer complex intermediate.[15] The fluorine atoms, particularly, can act as leaving groups. However, direct displacement is challenging. A more viable strategy involves the aforementioned diazotization, where the resulting -N₂⁺ group is an exceptionally good leaving group, facilitating nucleophilic substitution on the aromatic ring.
Stability, Storage, and Degradation
Proper handling and storage are crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.
-
Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[16][17] To prevent gradual oxidation and degradation, especially from light, storage under an inert atmosphere (e.g., nitrogen or argon) in a dark place is recommended.[16]
-
Chemical Stability: The compound is stable under recommended storage conditions.[11] However, it is incompatible with strong acids and strong oxidizing agents, which can react violently or degrade the material.[11]
-
Hazardous Decomposition: Upon combustion or thermal decomposition, it may release toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas.[11]
-
Biodegradation: While specific data for this compound is scarce, studies on related compounds like dichloroanilines and difluoroanilines show that microbial degradation is possible under aerobic conditions.[18][19] The typical pathway involves initial hydroxylation and/or dehalogenation, followed by enzymatic ring cleavage.[20][21][22] This suggests a potential for environmental degradation, although halogenated anilines are generally considered recalcitrant pollutants.[21]
Experimental Protocol: Acylation of this compound
This protocol details the protection of the amino group via acylation, a common step to moderate its reactivity before performing other transformations like nitration. This procedure is a self-validating system where the successful formation of the amide can be easily verified by spectroscopic methods (NMR, IR) and melting point analysis.
Objective: To synthesize N-(4-chloro-2,3-difluorophenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and fume hood.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in dichloromethane.
-
Addition of Base: Add 1.2 equivalents of pyridine to the solution. Cool the flask in an ice bath to 0-5 °C. The base acts as a catalyst and scavenges the acetic acid byproduct.
-
Acylation: While stirring vigorously, add 1.1 equivalents of acetic anhydride dropwise to the cooled solution. The reaction is exothermic, and slow addition is necessary to maintain the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench excess acetic anhydride and neutralize the acid.
-
Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-(4-chloro-2,3-difluorophenyl)acetamide.
Caption: Experimental workflow for the acylation of this compound.
Conclusion
This compound is a compound of significant synthetic utility, characterized by a complex but predictable reactivity profile. Its behavior is dominated by the powerful activating and directing effects of the amino group in electrophilic substitutions and the potential for diverse transformations via diazotization. While stable under proper storage conditions, its hazardous nature necessitates careful handling. For the medicinal chemist and process scientist, a thorough understanding of these properties is the key to unlocking its full potential as a strategic building block for the next generation of high-value chemical entities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. ossila.com [ossila.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 69411-06-9 | 4-CHLORO-2,6-DIFLUOROANILINE [fluoromart.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Literature review on 4-Chloro-2,3-difluoroaniline
An In-Depth Technical Guide to 4-Chloro-2,3-difluoroaniline
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound, identified by its CAS number 878285-12-2, is a halogenated aromatic amine that has emerged as a crucial building block in modern synthetic chemistry.[1][2] Its strategic importance lies in the unique arrangement of its substituents: a chlorine atom and two vicinal fluorine atoms on the aniline core. This specific substitution pattern imparts a distinct set of electronic and steric properties that medicinal chemists and materials scientists can exploit.
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The presence of the additional chlorine atom provides another vector for synthetic modification or can be a critical element for interaction with biological targets. Consequently, this compound serves as a valuable intermediate in the synthesis of complex pharmaceuticals, particularly kinase inhibitors, and advanced agrochemicals.[3][4] This guide provides an in-depth review of its properties, a validated synthetic approach, its applications, and essential safety protocols, designed for researchers and drug development professionals.
Physicochemical and Structural Properties
The physical and chemical properties of a synthetic building block are foundational to its application. They dictate reaction conditions, purification strategies, and the ultimate characteristics of the final product. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 878285-12-2 | [1][2] |
| Molecular Formula | C₆H₄ClF₂N | [2][5] |
| Molecular Weight | 163.55 g/mol | [2] |
| Purity | ≥98% (Typical) | [1][2] |
| InChI Key | KLAJZEMLYSDWNR-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=C(C(=C1N)F)F)Cl | [5] |
| Predicted XlogP | 2.1 | [5] |
This data represents typical values and may vary between suppliers.
Synthesis of this compound: A Representative Protocol
The logical precursor, 1-chloro-2,3-difluoro-4-nitrobenzene, can be reduced to the target aniline via catalytic hydrogenation. The choice of a palladium-on-carbon (Pd/C) catalyst is deliberate; it is highly effective for nitro group reductions while typically leaving aryl halides intact, ensuring the integrity of the chloro-substituent.
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize this compound from 1-chloro-2,3-difluoro-4-nitrobenzene.
Materials:
-
1-chloro-2,3-difluoro-4-nitrobenzene
-
Methanol (or Ethanol/Ethyl Acetate)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrogen (H₂) gas supply
-
Nitrogen (N₂) gas supply
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Celite™ or other filtration aid
Procedure:
-
Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Purge the vessel thoroughly with nitrogen gas to create an inert atmosphere.
-
Charging the Vessel: To the vessel, add 1-chloro-2,3-difluoro-4-nitrobenzene. Add a suitable solvent such as methanol to dissolve the starting material (a concentration of ~0.5 M is a good starting point).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. The catalyst loading is typically between 1-5 mol% relative to the nitroaromatic substrate. The wet catalyst is preferred to minimize the risk of ignition upon contact with the solvent and air.
-
Hydrogenation: Seal the reaction vessel. Purge the headspace multiple times with nitrogen before carefully introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the reaction if necessary (e.g., 40-50°C) to facilitate the reaction.[6] Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The palladium catalyst on the filter pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid is the target this compound, which can be purified further by distillation or recrystallization if required.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile scaffold. The aniline functional group is a powerful handle for a variety of chemical transformations, including amide bond formation, diazotization, and N-alkylation, allowing for its incorporation into larger, more complex molecules.
Pharmaceutical Applications: Polyhalogenated anilines are privileged structures in medicinal chemistry.[3] They are key components of numerous kinase inhibitors, which function by blocking the ATP binding site of enzymes implicated in cancer and inflammatory diseases. The specific halogenation pattern of this compound can lead to novel inhibitors with improved potency and selectivity.[3] The fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while the chlorine atom can engage in specific halogen bonding or occupy hydrophobic pockets within the target protein.
Agrochemical Applications: In the agrochemical sector, halogenated anilines are used to develop potent herbicides and pesticides.[7] The electronic properties imparted by the chlorine and fluorine substituents are crucial for the molecule's biological activity against target pests or weeds.[7]
Role as a Central Building Block Diagram
Caption: Applications of this compound as a core scaffold.
Safety, Handling, and Storage
As a halogenated aniline, this compound must be handled with appropriate care. Aniline derivatives are generally considered harmful upon inhalation, ingestion, or skin contact.[8][9]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[10][11]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10][12]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[8][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][10]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages for the synthesis of high-value molecules. Its unique trifunctional substitution pattern provides a robust platform for creating novel pharmaceuticals and agrochemicals with enhanced properties. By understanding its synthesis, properties, and safe handling protocols, researchers can effectively leverage this compound to accelerate innovation in drug discovery and materials science.
References
- 1. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 6. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.be [fishersci.be]
- 12. downloads.ossila.com [downloads.ossila.com]
Section 1: Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,3-difluoroaniline
This document provides a comprehensive technical guide for the safe handling, storage, and use of this compound (CAS No. 878285-12-2), a critical intermediate for professionals in research, chemical synthesis, and drug development. Given the limited publicly available, compound-specific toxicological data, this guide is built upon established safety principles for halogenated anilines and data from structurally analogous compounds. This approach ensures a cautious and responsible framework for laboratory operations.
This compound is a substituted aniline, a class of compounds widely used as precursors in the synthesis of complex organic molecules.[1] Its utility in pharmaceutical and agrochemical development stems from the unique electronic and steric properties conferred by the chlorine and fluorine substituents, which can influence molecular conformation, metabolic stability, and biological target affinity.[2]
Table 1: Compound Identification and Physical Properties
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [3] |
| CAS Number | 878285-12-2 | [3] |
| Molecular Formula | C₆H₄ClF₂N | [4] |
| Molecular Weight | 163.55 g/mol | [4] |
| Purity | Typically ≥98% | [3] |
| Appearance | Data not available; analogous compounds are typically clear to yellow/brown liquids or low-melting solids. | [1][5] |
| Storage Temperature | Room temperature, under inert atmosphere, protected from light. | [6] |
| Boiling Point | Data not available. | |
| Density | Data not available. |
| Solubility | Data not available; likely slightly soluble in water, soluble in organic solvents. |[1] |
Section 2: Hazard Identification and Toxicology
Specific toxicological data for this compound is not extensively documented. Therefore, a conservative hazard assessment must be derived from the profiles of structurally similar chemicals, such as 4-chloro-2-fluoroaniline and 4-chloro-3-fluoroaniline.[5][7] Aniline derivatives as a class are treated with caution due to their potential for toxicity upon absorption.[1]
Core Principle of Causality: The primary mechanism of toxicity for many anilines involves their metabolic activation, which can lead to the formation of reactive intermediates. These can bind to macromolecules or cause oxidative stress. A notable effect is the oxidation of hemoglobin to methemoglobin, which cannot effectively transport oxygen, leading to cyanosis (a bluish discoloration of the skin).[5][8]
Table 2: Postulated GHS Hazard Classification for this compound Disclaimer: This classification is inferred from structurally analogous compounds due to the absence of specific data for CAS No. 878285-12-2. All handling procedures should reflect these potential hazards.
| Hazard Class | Hazard Category | Postulated Hazard Statement | Source (Analogous) |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed | [5][7] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [7] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a multi-layered safety approach combining engineering controls and robust PPE is mandatory. The primary goal is to prevent all routes of exposure—inhalation, dermal contact, and ingestion.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to control vapor inhalation.[9] The laboratory must be equipped with an easily accessible eyewash station and safety shower.[7]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a self-validating system to protect the user from known and potential hazards.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection : Chemical safety goggles that provide a seal around the eyes are mandatory.[5] For procedures with a higher risk of splashing (e.g., transfers of larger volumes), a full-face shield should be worn over the goggles.[10]
-
Skin Protection : A flame-resistant lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[5] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating the skin.
-
Respiratory Protection : When engineering controls are not sufficient or during an emergency, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[10]
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and ensures the integrity of the chemical.
Handling Protocol
-
Preparation : Before handling, ensure the fume hood is operational and the work area is clear. Line the work surface with absorbent, disposable bench paper.
-
Aliquotting : When transferring the liquid, use a calibrated pipette or syringe to avoid spills.
-
Compatibility : Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11] Reactions with these can be exothermic and generate hazardous byproducts.
-
Post-Handling : After use, tightly seal the container. Thoroughly wash hands and any potentially exposed skin with soap and water.[7]
Storage Protocol
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5] The storage location should be clearly labeled and secured against unauthorized access.[7]
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm.
First Aid Measures
The immediate response to any exposure is to remove the individual from the source of contamination and seek medical attention.
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Spill Response Protocol
A spill should be treated as a significant hazard. The following workflow provides a logical sequence for response.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 878285-12-2 | 4-chloro-2,3-difluoro-aniline - Capot Chemical [capotchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 878285-12-2|this compound|BLD Pharm [bldpharm.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,3-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 4-Chloro-2,3-difluoroaniline (CAS No. 878285-12-2), a halogenated aniline derivative of increasing interest in pharmaceutical and agrochemical research. Given the limited availability of experimentally determined data for this specific isomer, this document combines available information with computational predictions and established methodologies for empirical validation. This approach ensures a scientifically grounded resource for researchers handling or considering this compound for synthesis and development.
Molecular Identity and Structure
This compound is a substituted aromatic amine with a molecular formula of C₆H₄ClF₂N.[1] Its structure, characterized by a chlorine atom at the 4-position and fluorine atoms at the 2- and 3-positions of the aniline ring, imparts a unique combination of steric and electronic properties that are valuable for designing novel bioactive molecules.
Key Identifiers:
| Identifier | Value |
| CAS Number | 878285-12-2[1] |
| Molecular Formula | C₆H₄ClF₂N[1] |
| Molecular Weight | 163.55 g/mol [1] |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C(=C1N)F)F)Cl |
| InChI | InChI=1S/C6H4ClF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
Predicted and Comparative Physical Properties
Direct experimental data for the physical properties of this compound are not widely published. Therefore, the following table includes computationally predicted values alongside experimentally determined properties of isomeric and related compounds for comparative analysis. These predictions, derived from established algorithms, offer valuable initial estimates for experimental design.
| Property | This compound (Predicted) | 2,4-Difluoroaniline (Experimental) | 4-Chloro-2-fluoroaniline (Experimental) | 4-Bromo-3-chloro-2-fluoroaniline (Experimental) |
| Melting Point | Not Available | -7.5 °C[2] | Not Available (Liquid at RT) | 51-53 °C[3] |
| Boiling Point | Not Available | 170 °C @ 753 mmHg[2] | 104-107 °C @ 28 mmHg[4] | 262.7 ± 35.0 °C @ 760 mmHg[3] |
| Density | Not Available | 1.268 g/mL at 25 °C[2] | 1.311 g/mL at 25 °C[4] | ~1.8 g/cm³[3] |
| Solubility in Water | Not Available | Slightly soluble | Slightly soluble[4] | Not Available |
| logP (Octanol/Water Partition Coefficient) | 2.1 (Predicted)[5][6][7] | Not Available | Not Available | 3.27 (Predicted)[3] |
The predicted logP value of 2.1 for this compound suggests a moderate level of lipophilicity, a critical parameter in drug design influencing membrane permeability and bioavailability. The variation in melting and boiling points across the isomers highlights the significant impact of halogen positioning on intermolecular forces.
Experimental Determination of Physical Properties: Protocols and Rationale
To address the gap in experimental data, this section outlines standardized, self-validating protocols for determining the key physical properties of this compound.
Melting Point Determination
Methodology: Capillary Melting Point Method
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Causality and Trustworthiness: This method is highly reliable due to the sharp, well-defined melting point of pure crystalline solids. A narrow melting range is indicative of high purity. The use of a calibrated thermometer is crucial for accuracy.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Methodology: Distillation Method (for liquids) or Siwoloboff Method (for small quantities)
Protocol (Distillation):
-
The liquid sample is placed in a distillation flask with boiling chips.
-
A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
The flask is heated, and the vapor is allowed to condense in a condenser.
-
The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading during distillation, is recorded as the boiling point.
Causality and Trustworthiness: The boiling point is a fundamental property dependent on the compound's vapor pressure and intermolecular forces. A constant boiling point during distillation is a strong indicator of a pure substance.
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Methodology: Shake-Flask Method (for water solubility)
Protocol:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The solution is centrifuged or filtered to remove undissolved solid.
-
The concentration of the compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Causality and Trustworthiness: This method directly measures the saturation concentration of the compound in a solvent at a given temperature, providing a reliable value for its aqueous solubility. The use of a calibrated analytical method ensures the accuracy of the concentration measurement.
Caption: Workflow for Solubility Determination.
Structure-Property Relationships and Field Insights
The physical properties of halogenated anilines are heavily influenced by the nature and position of the halogen substituents.
-
Melting and Boiling Points: The introduction of fluorine and chlorine atoms increases the molecular weight and polarity compared to aniline, leading to stronger intermolecular dipole-dipole interactions and van der Waals forces. This generally results in higher melting and boiling points. The specific positions of the halogens affect the molecular symmetry and packing efficiency in the solid state, which can lead to significant differences in melting points among isomers.
-
Solubility: The presence of the amine group allows for hydrogen bonding with water, conferring some degree of aqueous solubility. However, the hydrophobic benzene ring and halogen atoms generally lead to low water solubility. The lipophilicity, as indicated by the logP value, is a key determinant of its solubility in organic solvents and biological membranes.
-
Reactivity and Stability: The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution and also lowers the basicity of the aniline nitrogen. This has important implications for its use as a synthetic intermediate.
Safety and Handling
As with other halogenated anilines, this compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
While experimental data for this compound remains to be fully characterized in the public domain, this guide provides a robust framework for understanding and working with this compound. The combination of predicted properties, comparative analysis with related isomers, and detailed protocols for experimental determination offers researchers a solid foundation for its application in drug discovery and materials science.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2,4-ジフルオロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2,3-difluoroaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,3-difluoroaniline is a halogenated aromatic amine that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and two adjacent fluorine atoms on the aniline ring, imparts distinct electronic properties and metabolic stability to derivative compounds. This guide provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, plausible synthetic routes, spectroscopic analysis, and its burgeoning role in the landscape of modern drug discovery. While the specific historical discovery of this compound is not widely documented, its utility can be understood in the broader context of the development of fluorinated and chlorinated aniline derivatives as key pharmaceutical intermediates.
Physicochemical Properties
The structural attributes of this compound define its reactivity and physical characteristics. The presence of both electron-withdrawing fluorine and chlorine atoms, combined with the electron-donating amine group, creates a nuanced electronic environment on the aromatic ring, influencing its behavior in chemical reactions.
| Property | Value | Source |
| CAS Number | 878285-12-2 | [1][2][3][4] |
| Molecular Formula | C₆H₄ClF₂N | [1][4][5] |
| Molecular Weight | 163.55 g/mol | [4] |
| Appearance | Not explicitly documented; likely a solid or liquid at room temperature, similar to related compounds. | |
| Purity | Commercially available at ≥98% | [2][4] |
Plausible Synthesis of this compound
The synthesis can be conceptualized as a two-step process starting from a dichlorofluorobenzene derivative, as illustrated in the following workflow:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Reduction of 4-Chloro-2,3-difluoronitrobenzene
This protocol is adapted from general procedures for the reduction of nitroaromatic compounds.[6][7]
Materials:
-
4-Chloro-2,3-difluoronitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-2,3-difluoronitrobenzene in a mixture of ethanol and water.
-
To this suspension, add iron powder and ammonium chloride. The molar ratio of iron to the nitro compound is typically in the range of 3-5 equivalents.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure.
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not extensively published. However, characteristic spectral features can be predicted based on its structure and by comparison with analogous compounds like 4-chloro-2-fluoroaniline and other substituted anilines.[8][9][10][11]
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The amine protons would present as a broad singlet, the chemical shift of which can vary with solvent and concentration. |
| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The carbons attached to fluorine will show characteristic coupling (C-F coupling). The chemical shifts will be influenced by the electronegativity of the halogen substituents and the amine group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations. The C-F and C-Cl stretching vibrations would also be present in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (163.55). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. |
Applications in Drug Discovery
Halogenated anilines are pivotal structural motifs in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of therapeutic agents. The incorporation of chlorine and fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and bioavailability.
This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[12][13] The aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site.
Caption: General role of this compound as a building block in the synthesis of kinase inhibitors.
While specific drugs derived from this compound are not yet prominently featured in the literature, numerous patents describe the use of structurally similar chloro-fluoro-anilines in the development of novel therapeutics, underscoring the potential of this compound class.[12][14][15][16]
Safety and Handling
As with all halogenated anilines, this compound should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Aniline derivatives can be toxic upon inhalation, ingestion, or skin contact. In case of exposure, it is crucial to seek immediate medical attention. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of high-value molecules for the pharmaceutical and agrochemical sectors. While its own detailed history and characterization are not as yet extensively documented in publicly accessible literature, its utility can be inferred from the well-established roles of related halogenated anilines in drug discovery and development. The plausible synthetic routes are straightforward and rely on fundamental organic transformations, making it an accessible building block for synthetic chemists. As the demand for novel, highly functionalized therapeutic agents continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for future innovations in medicine and beyond.
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. อนุพันธ์อะนิลีนสำหรับการสังเคราะห์สีย้อม (19) [myskinrecipes.com]
- 3. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - this compound (C6H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR [m.chemicalbook.com]
- 10. 4-Chloroaniline(106-47-8) 1H NMR [m.chemicalbook.com]
- 11. 4-Chloroaniline(106-47-8) MS spectrum [chemicalbook.com]
- 12. CN100420676C - Synthetic intermediate of gefitinib and its preparation method and use - Google Patents [patents.google.com]
- 13. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
- 14. criver.com [criver.com]
- 15. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 16. Patent Portfolio - Lantern Pharma Inc. [lanternpharma.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-2,3-difluoroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Chloro-2,3-difluoroaniline in Synthetic Chemistry
This compound is a key building block in modern medicinal chemistry and materials science. The strategic placement of its halogen atoms—a chlorine and two fluorine atoms—on the aniline scaffold imparts unique electronic properties and metabolic stability to its derivatives. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the aromatic ring and the amino group, offering a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides detailed protocols and technical insights into the synthesis of various derivatives from this valuable starting material, focusing on reactions that are fundamental to drug discovery and development.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group, for instance, is a common feature in many pharmaceuticals due to its ability to improve these characteristics. Similarly, the difluoro- and chloro-substituents on the aniline ring of this compound provide a unique handle for chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of their target compounds.
This document will delve into several key synthetic transformations of this compound, including N-acylation, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and the construction of heterocyclic systems like quinolines. Each section will provide not only a step-by-step protocol but also a discussion of the underlying chemical principles and the rationale for the chosen experimental conditions.
I. N-Acylation: A Gateway to Amide Derivatives
N-acylation is a fundamental transformation that converts the primary amino group of this compound into a stable amide linkage. This reaction is often a crucial first step in a multi-step synthesis, serving to protect the amino group or to introduce a functional handle for further elaboration. The resulting N-acyl derivatives are themselves an important class of compounds with potential biological activities.
Causality Behind Experimental Choices
The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Common acylating agents include acid chlorides and anhydrides. The reactivity of this compound is modulated by the electron-withdrawing effects of the halogen substituents, which can make the amino group less nucleophilic than in aniline. Therefore, the choice of base and solvent can be important to facilitate the reaction.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes a straightforward and efficient method for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-(4-chloro-2,3-difluorophenyl)acetamide.
-
Purify the product by recrystallization or column chromatography if necessary.
Data Presentation:
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | DCM | 3 | >90 |
| 2 | Acetyl Chloride | Triethylamine | DCM | 2 | >95 |
| 3 | Chloroacetyl Chloride | NaHCO₃ | Ethyl Acetate/Water | 1 | ~92[1] |
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. For this compound, the chlorine atom serves as a handle for these powerful transformations.
A. Buchwald-Hartwig Amination: Synthesis of Diaryl- and Alkylarylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction allows for the coupling of an aryl halide, in this case, the chloro-substituent of a derivative of this compound, with a primary or secondary amine. This method is invaluable for the synthesis of complex aniline derivatives that are prevalent in pharmaceuticals.[2][3]
The Catalytic Cycle: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[4] It begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[2][4] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction, as it promotes both the oxidative addition and the reductive elimination steps.[4]
Protocol 2: Buchwald-Hartwig Amination of N-(4-chloro-2,3-difluorophenyl)acetamide
This protocol details the coupling of an N-protected this compound with a primary amine. The N-protection is often necessary to prevent self-coupling or other side reactions.
Materials:
-
N-(4-chloro-2,3-difluorophenyl)acetamide (from Protocol 1)
-
Primary or secondary amine (e.g., morpholine, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, BrettPhos)[4]
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-(4-chloro-2,3-difluorophenyl)acetamide (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the catalyst/ligand mixture to the Schlenk flask, followed by the anhydrous solvent.
-
Seal the flask and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | High |
| 2 | Benzylamine | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 110 | Good |
| 3 | Aniline | Pd(OAc)₂ | BrettPhos | K₃PO₄ | Toluene | 100 | Moderate to High |
Note: Yields are expected based on similar transformations and may require optimization for this specific substrate.
B. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
The Catalytic Cycle: The mechanism of the Suzuki-Miyaura coupling also proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] The key steps are:
-
Oxidative Addition: The aryl chloride adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[5]
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol outlines the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Good |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | Moderate to Good |
Note: Yields are based on general Suzuki-Miyaura reactions and may need optimization for this compound.
III. Synthesis of Quinolines: The Gould-Jacobs Reaction
Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines.[7]
Mechanism and Rationale
The Gould-Jacobs reaction begins with the condensation of an aniline with an ethoxymethylenemalonate ester to form an anilinomethylenemalonate intermediate.[7] This is followed by a thermal cyclization to give a 4-hydroxyquinoline-3-carboxylate ester. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.[7] The reaction is typically favored for anilines bearing electron-donating groups, but can be adapted for halogenated anilines like this compound, although higher temperatures might be required for the cyclization step.
Protocol 4: Synthesis of a 6-Chloro-7,8-difluoro-4-hydroxyquinoline Derivative
This protocol describes the synthesis of a substituted 4-hydroxyquinoline from this compound.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A or diphenyl ether (high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard high-temperature reaction setup
Procedure:
-
Condensation: In a round-bottom flask, mix this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: Add the reaction mixture to a preheated high-boiling solvent like Dowtherm A (at ~250 °C). Maintain this temperature for 15-30 minutes.
-
Cool the reaction mixture and add hexane or another suitable non-polar solvent to precipitate the product. Filter the solid and wash with hexane.
-
Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide (10-20%). Heat the mixture at reflux for 2-4 hours until the solid dissolves.
-
Decarboxylation: Cool the solution and carefully acidify with concentrated hydrochloric acid. The carboxylic acid intermediate may precipitate. Heat the acidic mixture to reflux for another 1-2 hours to effect decarboxylation.
-
Cool the reaction mixture and collect the precipitated 6-chloro-7,8-difluoro-4-hydroxyquinoline by filtration.
-
Wash the product with water and dry. Recrystallize from a suitable solvent if necessary.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of derivatives with significant potential in drug discovery and materials science. The protocols outlined in this guide for N-acylation, Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Gould-Jacobs quinoline synthesis provide a solid foundation for researchers to explore the rich chemistry of this compound. The unique electronic properties conferred by the halogen substituents necessitate careful consideration of reaction conditions, but also offer opportunities for the development of novel molecules with enhanced properties. As with any synthetic procedure, optimization of the described protocols for specific substrates and desired outcomes is encouraged.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Application of 4-Chloro-2,3-difluoroaniline in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract and Forward
4-Chloro-2,3-difluoroaniline (CAS No. 878285-12-2) has emerged as a highly strategic building block in modern medicinal chemistry.[1][2] Its unique substitution pattern, featuring vicinal fluorine atoms and a para-chloro substituent, imparts a distinct electronic and conformational profile that is increasingly exploited in the design of targeted therapeutics.[3] The electron-withdrawing nature of the halogens significantly modulates the pKa of the aniline nitrogen, influencing its reactivity and its ability to form critical hydrogen bonds with biological targets. This guide provides an in-depth analysis of the physicochemical properties of this compound, detailed protocols for its safe handling, and a comprehensive, field-proven protocol for its application in the synthesis of a key urea-based intermediate, a motif central to numerous kinase inhibitors.[4][5]
Physicochemical Properties and Safety Mandates
A thorough understanding of the reagent's properties is fundamental to its effective and safe utilization in any synthetic campaign. The data presented below has been consolidated from authoritative sources to ensure accuracy.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 878285-12-2 | [1][2] |
| Molecular Formula | C₆H₄ClF₂N | [1][6] |
| Molecular Weight | 163.55 g/mol | [1][6] |
| Purity | Typically ≥98% | [1] |
| Appearance | Colorless to pale yellow crystal/solid | [7] |
| Melting Point | 47-50 °C | [7] |
| Boiling Point | 180.9 °C at 760 mmHg | [7] |
| Solubility | Low water solubility, soluble in organic solvents | [3][8] |
Safety Protocols and Hazard Mitigation
This compound is classified as a hazardous substance and requires strict adherence to safety protocols.[9] All operations must be conducted within a certified chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).
-
Hazard Identification : Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[9]
-
Mandatory PPE :
-
Eye/Face Protection : Chemical safety goggles and/or face shield.
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Skin/Body Protection : Lab coat, closed-toe shoes.
-
Respiratory Protection : Use a NIOSH/MSHA approved respirator if vapors/dust are generated.[10]
-
-
First Aid Measures :
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][10]
-
In case of skin contact : Wash off immediately with soap and plenty of water while removing contaminated clothing.[8][10]
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[8][10]
-
If swallowed : Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
-
Storage & Handling : Store in a cool, dry, and well-ventilated place away from incompatible materials.[8] Keep the container tightly closed and under an inert atmosphere.[7][11]
Core Application: Synthesis of Urea-Based Kinase Inhibitor Scaffolds
The aniline moiety of this compound is a versatile nucleophile. Its primary application in pharmaceutical synthesis is as a key precursor for forming diaryl urea structures. This urea linkage is a privileged motif in a multitude of small molecule kinase inhibitors, acting as a rigid hydrogen bond donor that anchors the inhibitor to the hinge region of the kinase ATP-binding site.[5][12] The specific halogenation pattern of this aniline is critical for optimizing binding affinity, selectivity, and pharmacokinetic properties of the final Active Pharmaceutical Ingredient (API).
A prominent example of a drug class where such intermediates are crucial is in the synthesis of analogues of Regorafenib, a multi-kinase inhibitor.[13][14][15] The protocol below outlines a representative synthesis of a key urea intermediate, demonstrating the utility of this compound.
General Synthetic Workflow
The following diagram illustrates the general workflow for incorporating this compound into a diaryl urea scaffold, a common step in the synthesis of kinase inhibitors.
Caption: General workflow for synthesizing a diaryl urea intermediate.
Detailed Experimental Protocol: Synthesis of 1-(4-Chloro-2,3-difluorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea
This protocol details a robust method for synthesizing a key diaryl urea intermediate. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 878285-12-2 | 163.55 | 1.00 g | 6.11 |
| Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate | 135577-71-6 | 331.67 | 2.03 g | 6.12 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 280-57-9 | 112.17 | 0.76 g | 6.78 |
| Acetonitrile (MeCN), Anhydrous | 75-05-8 | 41.05 | 20 mL | - |
Step-by-Step Procedure
-
Reaction Setup :
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.00 g, 6.11 mmol).
-
Add anhydrous acetonitrile (20 mL) to the flask. Stir the mixture at room temperature until the aniline is fully dissolved.
-
Causality: Anhydrous solvent is critical to prevent hydrolysis of the carbamate starting material and potential side reactions. Nitrogen atmosphere prevents oxidation.
-
-
Addition of Reagents :
-
To the stirred solution, add phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (2.03 g, 6.12 mmol) followed by DABCO (0.76 g, 6.78 mmol).
-
Causality: The carbamate serves as a stable and safer alternative to using a highly reactive and toxic isocyanate directly.[13] DABCO acts as a non-nucleophilic base to facilitate the reaction, likely by deprotonating the aniline to increase its nucleophilicity or by activating the carbamate.[13]
-
-
Reaction Execution :
-
Heat the reaction mixture to 65 °C using an oil bath.
-
Maintain the temperature and continue stirring for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting aniline spot indicates reaction completion.
-
Causality: Moderate heating accelerates the rate of reaction to ensure completion in a practical timeframe without promoting decomposition. TLC is a crucial self-validating step to confirm the transformation before proceeding to workup.
-
-
Product Isolation and Workup :
-
Once the reaction is complete, cool the flask to room temperature. A precipitate will typically form.
-
Add 20 mL of deionized water to the reaction mixture and stir for an additional 15 minutes to ensure full precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with water (2 x 10 mL) and then with a small amount of cold acetonitrile (5 mL) to remove residual impurities.
-
Causality: The diaryl urea product is highly insoluble in water, making precipitation an effective method for initial isolation. Washing removes inorganic salts and unreacted starting materials.
-
-
Purification and Characterization :
-
Dry the crude product in a vacuum oven at 50-60 °C overnight.
-
The typical yield of the desired 1-(4-Chloro-2,3-difluorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea is expected to be >90%.
-
Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
-
Causality: Characterization provides the ultimate validation of the protocol's success, confirming that the desired molecular structure has been synthesized to the required purity for subsequent pharmaceutical development steps.
-
Conclusion
This compound is a quintessential example of a modern building block designed for purpose in pharmaceutical synthesis. Its carefully arranged halogen substituents provide medicinal chemists with a tool to fine-tune the properties of drug candidates, particularly in the competitive field of kinase inhibitors. The protocols and data presented herein demonstrate its utility and provide researchers with a reliable framework for its incorporation into complex synthetic routes, ensuring both safety and efficiency in the laboratory.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 57946-56-2|4-Chloro-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 15. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
The Strategic Role of 4-Chloro-2,3-difluoroaniline in the Synthesis of Advanced Agrochemicals
For Immediate Release
GUPTA, India – In the competitive landscape of agrochemical research and development, the strategic selection of foundational chemical building blocks is paramount to the discovery of novel and effective crop protection agents. 4-Chloro-2,3-difluoroaniline, a halogenated aromatic amine, has emerged as a key intermediate with significant potential for the synthesis of next-generation herbicides, fungicides, and insecticides. Its unique substitution pattern offers a versatile scaffold for the introduction of diverse pharmacophores, enabling the fine-tuning of biological activity, selectivity, and environmental persistence.
This comprehensive guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the applications of this compound in agrochemical research. We will delve into its role as a precursor for a novel fungicide, outlining a detailed synthetic protocol and methods for biological evaluation.
The Significance of Fluorine and Chlorine Substitution in Agrochemical Design
The incorporation of fluorine and chlorine atoms into agrochemical candidates is a well-established strategy to enhance their efficacy. The high electronegativity and small atomic radius of fluorine, coupled with the lipophilicity and metabolic stability often imparted by chlorine, can profoundly influence a molecule's physicochemical properties. These properties, in turn, affect its absorption, translocation within the plant, and interaction with the target site. The specific arrangement of these halogens in this compound provides a unique electronic and steric profile, making it an attractive starting material for the design of innovative agrochemicals.
Application Example: Synthesis of a Novel Fungicidal Analogue
While direct synthesis of a commercialized agrochemical from this compound is not yet widely documented in publicly available literature, its structural similarity to known precursors allows for its application in the synthesis of promising analogues. For instance, the fungicide Ipflufenoquin is synthesized from the closely related 2,3-difluoroaniline.[1] By adapting this established synthetic route, we can strategically utilize this compound to produce a novel "4-Chloro-Ipflufenoquin" analogue, with the potential for altered or enhanced fungicidal activity.
Synthetic Pathway Overview
The proposed synthesis involves a multi-step sequence, beginning with the conversion of this compound to a corresponding isatin derivative. This intermediate then undergoes further reactions to construct the core quinoline scaffold of the target fungicide.
Caption: Proposed synthetic pathway from this compound to a "4-Chloro-Ipflufenoquin" analogue.
Protocols
PART 1: Synthesis of "4-Chloro-Ipflufenoquin" Analogue
This protocol outlines the key steps for the laboratory-scale synthesis of a novel fungicide analogue from this compound.
1.1. Synthesis of 4-Chloro-2,3-difluoro-isatin (Intermediate B)
This initial step involves a Sandmeyer-type reaction to convert the aniline to a key isatin intermediate.
Materials:
-
This compound
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated sulfuric acid
-
Sodium sulfate (anhydrous)
-
Suitable organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Cool both solutions in an ice bath.
-
Slowly add the aniline solution to the chloral hydrate/hydroxylamine hydrochloride solution with constant stirring.
-
Gradually add concentrated sulfuric acid to the reaction mixture, maintaining a low temperature.
-
Allow the reaction to proceed for several hours, monitoring for the formation of a precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-Chloro-2,3-difluoro-isatin.
1.2. Synthesis of the 4-Chloro-quinoline intermediate (Intermediate C)
The Pfitzinger reaction is employed to construct the quinoline ring system from the isatin intermediate.
Materials:
-
4-Chloro-2,3-difluoro-isatin
-
A suitable ketone (e.g., acetone)
-
Potassium hydroxide or sodium hydroxide
-
Ethanol
Procedure:
-
Dissolve 4-Chloro-2,3-difluoro-isatin and the chosen ketone in ethanol.
-
Slowly add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 4-Chloro-quinoline intermediate.
1.3. Final Coupling Reaction to "4-Chloro-Ipflufenoquin" Analogue (Product D)
The final step involves a coupling reaction to introduce the remaining structural components of the target fungicide.
Materials:
-
4-Chloro-quinoline intermediate
-
The appropriate coupling partner (a substituted phenol derivative)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the 4-Chloro-quinoline intermediate and the phenolic coupling partner in the chosen solvent.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final "4-Chloro-Ipflufenoquin" analogue.
PART 2: Protocol for In Vitro Fungicidal Activity Assay
This protocol describes a standard method for evaluating the fungicidal efficacy of the newly synthesized compound against a panel of common plant pathogenic fungi.
2.1. Fungal Strains and Culture Conditions
A selection of economically important plant pathogenic fungi should be used, for example:
-
Botrytis cinerea (Gray mold)
-
Fusarium graminearum (Fusarium head blight)
-
Rhizoctonia solani (Sheath blight)
-
Pyricularia oryzae (Rice blast)
Fungi should be cultured on potato dextrose agar (PDA) plates at 25-28°C.
2.2. Mycelial Growth Inhibition Assay
Materials:
-
Synthesized "4-Chloro-Ipflufenoquin" analogue
-
Commercial fungicide (positive control, e.g., Ipflufenoquin)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Prepare a series of dilutions of the stock solutions to achieve the desired final concentrations in the PDA medium.
-
Add the appropriate volume of each dilution to molten PDA to achieve the final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control with DMSO only should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25-28°C in the dark.
-
Measure the colony diameter (in two perpendicular directions) of each plate daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 (Effective Concentration for 50% inhibition) value for each compound against each fungus using probit analysis.
Caption: Workflow for the in vitro fungicidal activity assay.
Data Presentation
The results of the fungicidal activity assays should be summarized in a clear and concise table for easy comparison.
| Compound | Target Fungus | EC50 (µg/mL) |
| "4-Chloro-Ipflufenoquin" Analogue | Botrytis cinerea | [Insert Value] |
| "4-Chloro-Ipflufenoquin" Analogue | Fusarium graminearum | [Insert Value] |
| "4-Chloro-Ipflufenoquin" Analogue | Rhizoctonia solani | [Insert Value] |
| "4-Chloro-Ipflufenoquin" Analogue | Pyricularia oryzae | [Insert Value] |
| Ipflufenoquin (Positive Control) | Botrytis cinerea | [Insert Value] |
| Ipflufenoquin (Positive Control) | Fusarium graminearum | [Insert Value] |
| Ipflufenoquin (Positive Control) | Rhizoctonia solani | [Insert Value] |
| Ipflufenoquin (Positive Control) | Pyricularia oryzae | [Insert Value] |
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The strategic incorporation of this intermediate into synthetic pathways, as demonstrated by the proposed synthesis of a "4-Chloro-Ipflufenoquin" analogue, opens up new avenues for the discovery of next-generation fungicides with potentially enhanced performance characteristics. The detailed protocols provided herein offer a solid foundation for researchers to explore the full potential of this promising chemical intermediate in the ongoing quest for innovative and sustainable crop protection solutions.
References
Experimental protocols using 4-Chloro-2,3-difluoroaniline
An Application Guide for the Strategic Use of 4-Chloro-2,3-difluoroaniline in Synthetic Chemistry
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical applications and experimental protocols involving this compound. As a uniquely substituted aniline, this compound is a valuable building block in modern organic synthesis, offering a scaffold to develop novel therapeutic agents and complex organic materials. The strategic placement of chloro and difluoro substituents provides a handle for selective chemical modifications and can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability and target binding affinity.
This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind the experimental choices, ensuring a robust and reproducible methodology.
Compound Profile and Safety Mandates
A comprehensive understanding of the physicochemical properties and safety requirements of this compound is paramount for its safe handling and successful implementation in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 878285-12-2 |
| Molecular Formula | C₆H₄ClF₂N |
| Molecular Weight | 163.55 g/mol |
| Appearance | Varies; often a liquid or low-melting solid |
| Boiling Point | Not consistently reported; related isomers have high boiling points. |
| Solubility | Generally insoluble in water, soluble in common organic solvents. |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
Table 2: GHS Hazard Classification and Precautionary Statements
| Hazard Class | Category | Hazard Statement | Precautionary Statements (Examples) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | P280, P302+P352, P312, P361+P364 |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | P261, P271, P304+P340, P311 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
Mandatory Safety Protocol:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.
-
Application in Palladium-Catalyzed Buchwald-Hartwig Amination
The primary amino group of this compound makes it an excellent nucleophile for C-N cross-coupling reactions. The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing diarylamine linkages, which are prevalent in kinase inhibitors and other targeted therapeutics. This protocol details the coupling of this compound with an aryl bromide.
Mechanistic Rationale
The reaction is catalyzed by a palladium complex. The choice of ligand is critical as it stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. A bulky, electron-rich phosphine ligand is typically employed to promote these steps and prevent catalyst decomposition. The base is required to deprotonate the aniline, forming the active nucleophile. An inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst.
Application Notes and Protocols for the Purification of 4-Chloro-2,3-difluoroaniline
Abstract
This document provides a comprehensive technical guide for the purification of 4-Chloro-2,3-difluoroaniline (CAS No. 878285-12-2), a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the limited availability of specific physicochemical data for this compound, this guide synthesizes established methodologies for analogous halogenated anilines to provide robust and reliable protocols for researchers, scientists, and drug development professionals. The protocols herein—recrystallization, vacuum distillation, and column chromatography—are presented with detailed, step-by-step instructions and are grounded in fundamental chemical principles. Furthermore, this guide addresses the identification of potential impurities and outlines analytical techniques for purity assessment, ensuring a holistic approach to obtaining high-purity this compound.
Introduction and Physicochemical Landscape
This compound is a substituted aromatic amine whose utility in organic synthesis is significant. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, reduced yields, and the generation of potentially toxic byproducts in subsequent synthetic steps.
A thorough review of scientific literature and chemical supplier data reveals a scarcity of experimentally determined physicochemical properties for this compound. To provide a predictive framework for purification, the properties of several structurally similar isomers are presented below. This comparative data allows for informed decisions on purification strategies.
Table 1: Physicochemical Properties of this compound and Structural Analogs
| Compound | CAS Number | Molecular Weight ( g/mol ) | Physical State (at STP) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 878285-12-2 | 163.55 | Data not available | Data not available | Data not available |
| 4-Chloro-2-fluoroaniline | 57946-56-2 | 145.56 | Liquid / Crystalline Powder | 45-48 °C[1] | 92 °C / 2.3 mmHg[2] |
| 4-Chloro-3-fluoroaniline | 367-22-6 | 145.56 | Solid Powder/Crystals | 58-62 °C[3] | Data not available |
| 3-Chloro-2,6-difluoroaniline | 287172-82-1 | 163.55 | Crystalline Solid | 45-48 °C[4] | Data not available |
| 3-Chloro-4-fluoroaniline | 367-21-5 | 145.56 | Crystalline Solid/Powder | 42-44 °C[5] | 227-228 °C[5] |
Based on this data, it is reasonable to infer that this compound may be a solid or a high-boiling liquid at room temperature, making it amenable to purification by recrystallization, vacuum distillation, or chromatography.
Potential Impurities: A Mechanistic Perspective
The most common route to halogenated anilines is the reduction of the corresponding nitroaromatic compound. Therefore, the impurity profile of crude this compound is likely to include:
-
Unreacted Starting Material: Residual 4-chloro-2,3-difluoronitrobenzene.
-
Regioisomers: Isomers formed during the synthesis of the nitroaromatic precursor (e.g., 2-Chloro-3,4-difluoroaniline).
-
Dehalogenation Products: Reduction processes, particularly catalytic hydrogenation, can sometimes lead to the loss of a halogen atom, resulting in difluoroanilines or chloro-fluoroanilines.
-
Oxidation/Polymerization Products: Anilines are susceptible to air oxidation, which can form colored impurities and polymeric materials over time.
Purification Methodologies
A multi-step approach, often combining a bulk purification technique with a high-resolution method, is recommended for achieving high purity (>99.5%).[6]
Method 1: Recrystallization
Recrystallization is an effective technique for removing insoluble impurities and those present in smaller quantities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
-
Solvent Selection:
-
Place approximately 20-30 mg of the crude material into several small test tubes.
-
Add a few drops of a test solvent to each tube. Good candidate solvents for halogenated anilines include ethanol, methanol, isopropanol, toluene, and mixed systems like ethanol/water or hexanes/ethyl acetate.[5]
-
Observe the solubility at room temperature. An ideal solvent will show poor solubility.
-
Gently heat the tubes. The ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate. An ethanol/water system is often a successful starting point for anilines.[5]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot "good" solvent (e.g., ethanol) with stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
If using a mixed-solvent system (e.g., ethanol/water), add the "poor" solvent (water) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the hot "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of analogous compounds (e.g., 30-35 °C).
-
Caption: General workflow for purification by recrystallization.
Method 2: Vacuum Distillation
For liquid crude products or solids with low melting points, vacuum distillation is an excellent method for separating compounds with different boiling points. Reducing the pressure lowers the boiling point, preventing thermal decomposition that can occur at atmospheric pressure.[7]
-
System Setup:
-
Assemble a fractional distillation apparatus suitable for vacuum operation, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.
-
Use a suitable heat source (heating mantle) and add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
Connect the apparatus to a vacuum pump with a trap and a pressure gauge (manometer).
-
-
Distillation:
-
Place the crude this compound into the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 5-15 mmHg).
-
Begin heating the flask gently.
-
Collect any low-boiling impurities as the first fraction.
-
As the temperature stabilizes at the boiling point of the product, switch to a new receiving flask to collect the main fraction. For analogous compounds like 4-chloro-2-fluoroaniline (b.p. 83-85 °C / 12 mmHg), a similar range can be anticipated.[8]
-
Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive peroxidic impurities.
-
-
Shutdown:
-
Remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
-
Caption: Key stages of purification by vacuum distillation.
Method 3: Silica Gel Column Chromatography
For separating closely related isomers or removing highly colored impurities, column chromatography offers superior resolution.
-
Mobile Phase Selection:
-
Using Thin Layer Chromatography (TLC) plates (silica gel), test various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9]
-
The ideal solvent system should give the target compound a retention factor (Rf) of 0.2-0.4.[6]
-
Crucial Insight: Anilines often exhibit "tailing" on silica gel due to interaction with acidic silanol groups. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent.
-
Wet-pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the packed column.
-
-
Elution and Collection:
-
Begin eluting with the non-polar solvent system, gradually increasing the polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate).
-
Collect fractions systematically and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Assessment
The purity of the final product should be confirmed using high-resolution analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of halogenated anilines. A typical mobile phase consists of an acetonitrile/water gradient with an acid modifier like formic or acetic acid.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents or dehalogenated byproducts.[13]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-chloro-2-fluoroaniline and 4-chloro-3-fluoroaniline indicate significant hazards.[14][15]
-
Toxicity: Halogenated anilines are generally harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin, eye, and respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Handling: Avoid creating dust or aerosols. Keep containers tightly closed when not in use.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.nl [fishersci.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
Application Notes & Protocols: 4-Chloro-2,3-difluoroaniline as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of Polysubstituted Anilines
In the landscape of contemporary drug discovery and materials science, the precise arrangement of substituents on an aromatic core is paramount for dictating molecular properties. 4-Chloro-2,3-difluoroaniline has emerged as a particularly valuable building block due to its unique electronic and steric profile. The presence of three distinct halogen atoms—fluorine at the 2 and 3 positions and chlorine at the 4 position—on an aniline scaffold provides multiple, orthogonally reactive sites for synthetic elaboration.
The electron-withdrawing nature of the fluorine atoms significantly modulates the nucleophilicity of the aniline nitrogen and the reactivity of the benzene ring, while the C4-chlorine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions. This trifecta of functionalities allows for the strategic and sequential construction of complex molecular architectures, making it a favored intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of its properties, key synthetic applications, and detailed, field-proven protocols for its use.
Physicochemical Properties and Safe Handling
Accurate knowledge of a reagent's properties and hazards is the foundation of any successful and safe experimental design.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 878285-12-2 | [2] |
| Molecular Formula | C₆H₄ClF₂N | [2] |
| Molecular Weight | 163.55 g/mol | N/A |
| Appearance | Clear, slightly yellow to orange-brown liquid | [3][4] |
| Boiling Point | 104 - 107 °C @ 28 mmHg | [4] |
| Density | ~1.299 g/mL at 25 °C | [4] |
| Purity | Typically >98% | [2] |
Safety and Handling Precautions
This compound is classified as a hazardous substance and must be handled with appropriate care.[5][6]
-
Hazards: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[7] It can cause serious eye irritation and skin irritation.[5][6]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[7] Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[4][5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4][5]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[4] Seek immediate medical attention in all cases of significant exposure.[6][8]
Core Synthetic Transformations and Mechanistic Insights
The utility of this compound stems from the reactivity of its two key functional groups: the nucleophilic amine and the C-Cl bond, which is amenable to cross-coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with a wide range of amines.[9][10] The C-Cl bond of this compound, while less reactive than corresponding C-Br or C-I bonds, can be effectively activated using modern palladium catalysts with sterically demanding phosphine ligands.[11]
Mechanism: The reaction proceeds via a well-established catalytic cycle.[9][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the aniline, forming a Pd(II) complex. This is typically the rate-limiting step for aryl chlorides.[9]
-
Amine Coordination & Deprotonation: The coupling amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The newly formed C-N bond is created as the product reductively eliminates from the palladium center, regenerating the active Pd(0) catalyst.[9][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Synthesis of Fused Heterocyclic Systems
The aniline moiety is a powerful nucleophile and a common precursor for synthesizing a vast array of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[12] The difluoro substitution pattern can enhance the biological activity and metabolic stability of the resulting heterocyclic products.
Common Heterocyclic Targets:
-
Benzimidazoles: Formed by condensation with carboxylic acids or their derivatives.
-
Quinolines/Quinolones: Synthesized through reactions like the Friedländer annulation with β-ketoesters.
-
Benzothiazoles: Constructed by reacting with sources of sulfur, often involving oxidative cyclization.[13][14]
The general workflow involves leveraging the aniline as a nucleophilic component to build a second ring, thereby creating a bicyclic heteroaromatic system.
Caption: General workflow for utilizing this compound.
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrate and desired scale. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the coupling of this compound with a secondary amine using a modern palladium precatalyst system.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
tBu₃P·HBF₄ (Tri-tert-butylphosphonium tetrafluoroborate) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[11]
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the secondary amine, and sodium tert-butoxide.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and tBu₃P·HBF₄, and add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed (typically 12–24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Synthesis of a 2-Substituted-7-chloro-5,6-difluorobenzimidazole
This protocol details the condensation of this compound with an aromatic aldehyde followed by oxidative cyclization.
Materials:
-
This compound (1.0 equiv)
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.05 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the aromatic aldehyde in DMSO.
-
Reagent Addition: Add sodium metabisulfite to the solution in one portion.
-
Reaction: Heat the reaction mixture to 120 °C and stir.
-
Monitoring: Monitor the formation of the benzimidazole product by TLC or LC-MS (typically 4–8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Summary of Reaction Parameters for Cross-Coupling
For successful cross-coupling, the choice of catalyst, ligand, base, and solvent is critical. The table below provides general guidelines for reactions involving the C-Cl bond of fluorinated anilines.
Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos Pd G3[15] |
| Ligand | Sterically hindered phosphines (e.g., XPhos, SPhos, tBu₃P) | Phosphine ligands (e.g., SPhos, dppf)[16] |
| Base | Strong, non-nucleophilic bases (NaOtBu, K₃PO₄, Cs₂CO₃)[11] | Inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃)[15][16] |
| Solvent | Anhydrous, non-polar aprotic (Toluene, Dioxane) | Aprotic solvents, often with water (Dioxane/H₂O, Toluene)[16][17] |
| Temperature (°C) | 90 - 120 | 80 - 120[16][18] |
| Typical Yields | 60 - 95% | 55 - 90% |
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its distinct electronic properties and multiple reaction handles allow for the efficient construction of complex molecules relevant to the pharmaceutical and agrochemical industries.[19][20] The protocols and data provided herein serve as a robust starting point for researchers looking to incorporate this powerful intermediate into their synthetic strategies, enabling the exploration of novel chemical space and the development of next-generation functional molecules.
References
- 1. innospk.com [innospk.com]
- 2. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. download.e-bookshelf.de [download.e-bookshelf.de]
- 13. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A-Guide to Optimizing the Synthesis of 4-Chloro-2,3-difluoroaniline
This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,3-difluoroaniline. Recognizing the challenges inherent in this multi-step process, this document provides in-depth troubleshooting advice and frequently asked questions to enhance yield, improve purity, and streamline your experimental workflow.
Overview of the Synthetic Pathway
The synthesis of this compound (C6H4ClF2N)[1] typically commences from 1,2-difluorobenzene. The process involves a sequential three-step reaction: chlorination, nitration, and reduction. Each stage presents unique challenges that can impact the overall efficiency and yield of the final product.
Figure 1: Proposed synthesis workflow for this compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.
Issue 1: Suboptimal Yield during Nitration of 1-Chloro-2,3-difluorobenzene
Question: We are experiencing low yields in the nitration of 1-Chloro-2,3-difluorobenzene to form 1-Chloro-2,3-difluoro-4-nitrobenzene. What are the potential causes, and how can we optimize this step?
Answer: Low yields in this electrophilic aromatic substitution are common and often stem from issues with reaction conditions.
Causality Analysis: The nitration of chlorobenzene is a sensitive process where the addition of a nitro group (-NO2) to the benzene ring is achieved using a mixture of nitric and sulfuric acids.[2][3] The chlorine atom is an ortho, para-directing group, leading to the formation of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene as major products.[2] Precise control over the reaction is crucial to maximize the yield of the desired 4-nitro isomer and prevent the formation of byproducts.
Potential Causes and Solutions:
-
Inadequate Temperature Control: Nitration reactions are highly exothermic.[4][5] Failure to maintain a low temperature (typically 0-10°C) can lead to the formation of dinitro byproducts and decomposition of the starting material.
-
Solution: Employ an ice bath or a cryostat to maintain a stable, low temperature throughout the addition of the nitrating mixture. Add the nitric acid-sulfuric acid mixture dropwise to control the exothermic reaction.
-
-
Incorrect Reagent Concentration and Ratio: The concentration of the nitrating and acidic reagents is critical.
-
Solution: Use a well-defined nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid.[3][5] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO2+), the active electrophile.[4][5] The molar ratio of the nitrating agent to the substrate should be carefully controlled to avoid over-nitration.
-
-
Reaction Time: Both insufficient and excessive reaction times can diminish the yield.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material.[6]
-
Optimized Nitration Protocol Data
| Parameter | Recommended Condition |
| Starting Material | 1-Chloro-2,3-difluorobenzene[7] |
| Nitrating Agent | Concentrated Nitric Acid & Sulfuric Acid[2][3][8] |
| Reaction Temperature | 0-10 °C |
| Monitoring | TLC or GC[6] |
| Work-up | Quench with ice water, followed by extraction with an organic solvent. |
Issue 2: Incomplete Reduction of 1-Chloro-2,3-difluoro-4-nitrobenzene
Question: The reduction of the nitro intermediate to this compound is incomplete. How can we drive this reaction to completion?
Answer: Incomplete reduction is a common problem that can often be resolved by optimizing the reducing agent and reaction conditions.
Causality Analysis: The reduction of a nitro group to an amine is a fundamental transformation. The efficiency of this step is highly dependent on the choice of the reducing agent and the reaction parameters.
Potential Causes and Solutions:
-
Choice and Amount of Reducing Agent: Several reducing agents can be used, with varying efficiencies.
-
Reaction Temperature and Pressure: For catalytic hydrogenation, both temperature and hydrogen pressure are critical parameters.
-
Catalyst Activity: The catalyst can become deactivated over time or by impurities.
-
Solution: Use fresh, high-quality catalyst. Ensure the starting material is free of impurities that could poison the catalyst.
-
Optimized Reduction Protocol Data
| Parameter | Recommended Condition |
| Starting Material | 1-Chloro-2,3-difluoro-4-nitrobenzene[12] |
| Reducing Agent | Catalytic Hydrogenation (e.g., Pd/C) or Fe/HCl[9][10][11] |
| Solvent | Methanol or Ethanol for hydrogenation[9] |
| Temperature | 25-60 °C for hydrogenation |
| Pressure (for hydrogenation) | 40-50 psi of H2[9] |
| Monitoring | TLC or LC-MS |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this synthesis? A1: The most frequently used starting material is 1,2-difluorobenzene. An alternative route can start from 2,3-dichloronitrobenzene, which undergoes fluorination and subsequent reduction.[13]
Q2: What are the primary safety concerns during this synthesis? A2: The nitration step involves the use of strong, corrosive acids and is highly exothermic. Catalytic hydrogenation uses flammable hydrogen gas under pressure, and the catalysts can be pyrophoric.[6] It is imperative to conduct these reactions in a well-ventilated fume hood with appropriate personal protective equipment and to follow all safety protocols for handling hazardous chemicals and high-pressure reactions.
Q3: How can the final product, this compound, be purified? A3: Purification is typically achieved through recrystallization or column chromatography.[14] The choice of solvent for recrystallization is crucial and should be determined experimentally to ensure high recovery of the purified product. Column chromatography using silica gel can be effective in removing closely related impurities.[14]
Visual Troubleshooting Workflow
Figure 2: A decision-making workflow for troubleshooting low yields.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 3. scribd.com [scribd.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 9. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-Chloro-2,3-difluoro-4-nitrobenzene | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-2,3-difluoroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,3-difluoroaniline. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during the synthetic process. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 4-Chloro-2,3-difluoronitrobenzene. This reduction is favored for its high conversion rates and clean reaction profiles.[1] Common catalysts include platinum on carbon (Pt/C) or palladium on carbon (Pd/C), with hydrogen gas as the reducing agent.[1] Alternative, older methods using reducing metals like iron powder in an acidic medium are generally avoided due to the generation of significant metallic and acidic waste.[1][2]
Q2: What are the most critical reaction parameters to control during the catalytic hydrogenation?
A2: Several parameters are crucial for success:
-
Catalyst Selection and Loading: The choice of catalyst is paramount. Platinum-based catalysts are often preferred over palladium to minimize dehalogenation.[3] Catalyst loading must be optimized to ensure a reasonable reaction rate without being excessive, which can increase costs and potential side reactions.
-
Hydrogen Pressure: Sufficient hydrogen pressure (typically ranging from 0.1 to 5 MPa) is necessary to drive the reaction to completion.[1]
-
Temperature: The reaction is typically run at an elevated temperature (e.g., 50-100°C) to increase the rate, but excessive heat can promote side reactions like dehalogenation.[1]
-
Solvent Purity: The solvent must be inert and pure. Impurities, particularly sulfur or heavy metals, can poison the catalyst and halt the reaction.[1]
Q3: How can I effectively monitor the progress of the reduction?
A3: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods for real-time reaction monitoring.[4] A sample is taken from the reaction mixture, filtered to remove the catalyst, and analyzed. The disappearance of the 4-Chloro-2,3-difluoronitrobenzene starting material spot/peak and the appearance of the this compound product spot/peak indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide: Side Reactions & Impurities
This section addresses specific problems you may encounter during the synthesis. The primary synthesis and potential side reactions are illustrated below.
Caption: Main synthesis pathway and common side reactions.
Problem 1: Incomplete or Stalled Reaction
Q: My reaction has stopped, and TLC/GC analysis shows a significant amount of starting material remaining. What went wrong?
A: An incomplete reaction is almost always due to catalyst deactivation or insufficient reaction conditions.
-
Causality (The "Why"): The catalyst's active sites, where the hydrogenation occurs, can be blocked or "poisoned." Impurities in the starting material or solvent, such as sulfur compounds, can irreversibly bind to the platinum or palladium, rendering it inactive.[1] Alternatively, the reaction parameters (hydrogen pressure, temperature, mixing) may be insufficient to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 4-Chloro-2,3-difluoronitrobenzene and solvent are of high purity. If necessary, purify the starting material via recrystallization or chromatography.
-
Increase Hydrogen Pressure: Ensure there are no leaks in your hydrogenation apparatus. Increase the hydrogen pressure incrementally to enhance the rate.[1]
-
Optimize Temperature: Gradually increase the temperature in 5-10°C increments. Be cautious, as excessive heat can promote dehalogenation.
-
Improve Agitation: In a three-phase reaction (solid catalyst, liquid substrate, gas), vigorous stirring is essential to ensure efficient contact between all components.[1]
-
Add Fresh Catalyst: If the above steps fail, the catalyst is likely poisoned. After safely filtering the reaction mixture, add a fresh batch of catalyst to the filtrate and resume the hydrogenation.
-
Problem 2: Formation of Dehalogenated Impurities
Q: My final product is contaminated with 2,3-difluoroaniline. How can I prevent this?
A: This is a classic case of hydrodehalogenation, a common side reaction in the catalytic hydrogenation of halogenated nitroaromatics.
-
Causality (The "Why"): The catalyst, particularly palladium, is not only active for nitro group reduction but can also catalyze the cleavage of the carbon-chlorine bond (hydrogenolysis).[4] The chlorine atom is replaced by a hydrogen atom, leading to the undesired dehalogenated aniline. The C-Cl bond is more susceptible to this than the C-F bonds.
-
Preventative Measures:
-
Catalyst Selection: Switch from Palladium on Carbon (Pd/C) to a more selective catalyst. Platinum on Carbon (Pt/C) is often less prone to causing dehalogenation.[3] Specialized bimetallic catalysts may also offer higher selectivity.[5]
-
Lower Temperature and Pressure: Run the reaction at the lower end of the effective temperature and pressure range. Milder conditions reduce the likelihood of C-Cl bond cleavage.[1]
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the product.
-
Use of Catalyst Modifiers: In some cases, the addition of a small amount of a catalyst inhibitor (e.g., a sulfur-based compound) can selectively suppress the dehalogenation reaction without significantly affecting the nitro group reduction. This requires careful optimization.
-
Problem 3: Presence of Isomeric Impurities
Q: I've identified an isomeric impurity in my final product that is difficult to remove. Where did it come from?
A: Isomeric impurities almost always originate from the starting material, 4-Chloro-2,3-difluoronitrobenzene.
-
Causality (The "Why"): The synthesis of 4-Chloro-2,3-difluoronitrobenzene often involves the nitration of 1-chloro-2,3-difluorobenzene. Electrophilic nitration of a substituted benzene ring can produce a mixture of isomers. For example, nitration could potentially occur at other positions on the ring, leading to isomers like 2-Chloro-3,4-difluoronitrobenzene.[6][7] These nitro-isomers will be reduced along with the desired starting material, yielding the corresponding aniline isomers which are often very difficult to separate due to similar physical properties.
-
Troubleshooting & Prevention:
-
Analyze the Starting Material: Before starting the reduction, rigorously analyze the purity of your 4-Chloro-2,3-difluoronitrobenzene using GC-MS or ¹⁹F-NMR.[8]
-
Purify the Precursor: If isomeric impurities are detected in the starting material, it must be purified before the reduction step. Recrystallization or column chromatography are effective methods.
-
Source High-Purity Reagents: Procure starting materials from a reputable supplier and always check the certificate of analysis.
-
Analytical Characterization & Data
Proper identification and quantification of impurities are critical. The following table summarizes common impurities and suggested analytical techniques.
| Impurity Name | Potential Source | Recommended Analytical Technique(s) |
| 4-Chloro-2,3-difluoronitrobenzene | Incomplete Reaction | GC-MS, HPLC, TLC |
| 2,3-Difluoroaniline | Dehalogenation | GC-MS, HPLC, ¹⁹F-NMR |
| Isomeric Chloro-difluoroanilines | Isomeric impurities in starting material | GC-MS, HPLC |
| Azo/Azoxy Dimers | Condensation of intermediates | LC-MS, HPLC |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions. All work should be performed by trained personnel with appropriate safety precautions.
-
Reactor Setup: To a high-pressure hydrogenation reactor, add 4-Chloro-2,3-difluoronitrobenzene (1.0 eq) and a suitable solvent (e.g., methanol, 10-20 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add 5% Platinum on Carbon (Pt/C) catalyst (0.5-2% w/w relative to the nitro compound).
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.[1]
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa) and heat to the target temperature (e.g., 60-80°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by taking samples periodically for TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Protocol 2: GC-MS Method for Purity Analysis
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quad: 150°C.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cas 169468-80-8,4-CHLORO-2,3-DIFLUORONITROBENZENE | lookchem [lookchem.com]
- 7. 3847-58-3 | 3-CHLORO-2,4-DIFLUORONITROBENZENE [fluoromart.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Purification of 4-Chloro-2,3-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the purification of 4-Chloro-2,3-difluoroaniline. As a crucial intermediate in the synthesis of pharmaceuticals and other advanced materials, achieving high purity of this compound is paramount. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of this compound is largely dependent on its synthetic route. A common method for preparing fluoroanilines involves the catalytic hydrogenation of the corresponding nitrobenzene derivative.[1] In this case, the synthesis would likely proceed via the reduction of 1-chloro-2,3-difluoro-4-nitrobenzene.
Potential impurities from this process include:
-
Unreacted Starting Material: Residual 1-chloro-2,3-difluoro-4-nitrobenzene.
-
Intermediates from Incomplete Reduction: Such as nitroso and hydroxylamine derivatives. These are often unstable and can lead to the formation of colored impurities.
-
Dehalogenation Byproducts: Depending on the catalyst and reaction conditions, dehalogenation can occur, leading to the formation of 2,3-difluoroaniline or 4-chloro-2-fluoroaniline.
-
Polymeric Materials: Anilines can be susceptible to oxidation and polymerization, especially if exposed to air and light for extended periods, resulting in dark, tarry substances.[1]
Q2: My crude this compound is a dark oil/solid. How can I remove the color?
The dark coloration is typically due to oxidized polymeric impurities. A common and effective method for color removal is treatment with activated carbon.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, isopropanol, or toluene) at an elevated temperature.
-
Add a small amount of activated carbon (typically 1-2% w/w) to the solution.
-
Heat the mixture gently with stirring for 15-30 minutes.
-
Perform a hot filtration to remove the activated carbon. This step is crucial and should be done quickly to prevent premature crystallization of the product.
-
Proceed with the primary purification method (e.g., recrystallization).
Q3: I'm struggling with recrystallizing this compound. Can you suggest a suitable solvent system?
Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted anilines, a mixed solvent system often provides the best results.[2]
A good starting point for this compound would be a mixture of a polar solvent like ethanol or isopropanol with water as an anti-solvent. Toluene or a hexane/ethyl acetate mixture could also be effective.[2][3]
Experimental Protocol: Recrystallization using an Ethanol/Water System
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Q4: I am considering vacuum distillation for purification. What are the expected boiling point and potential challenges?
Vacuum distillation is an excellent technique for purifying liquid anilines or those with low melting points, as it allows for distillation at a lower temperature, preventing thermal decomposition.[4][5] For a related compound, 4-chloro-2-fluoroaniline, the boiling point is reported as 92 °C at 2.3 mmHg.[6] It is reasonable to expect a similar boiling point for this compound under vacuum.
Challenges to consider:
-
Thermal Instability: Even under vacuum, prolonged heating can lead to decomposition. It is advisable to use a distillation setup that allows for rapid distillation.
-
Bumping: Liquids can boil violently under vacuum. Using a magnetic stirrer or a capillary bubbler can ensure smooth boiling.
-
Foaming: Impurities can sometimes cause foaming. A distillation flask with a high neck can help prevent foam from reaching the condenser.
Q5: How can I effectively separate isomeric impurities?
Isomeric impurities can be particularly challenging to remove due to their similar physical properties. Column chromatography is often the most effective method for this separation.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common choice for substituted anilines.
-
Mobile Phase (Eluent): A solvent system with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Loading: The crude sample should be dissolved in a minimal amount of the eluent and loaded carefully onto the top of the column.
-
Elution: The column is then eluted with the mobile phase, and fractions are collected. The composition of the fractions can be monitored by TLC.
-
Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Q6: What are the recommended analytical methods for assessing the purity of my final product?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable methods for determining the purity of this compound.
-
HPLC: A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is a common setup for analyzing anilines.[7][8] UV detection is typically used.
-
GC-MS: This method is excellent for identifying and quantifying volatile impurities. A capillary column, such as a DB-5ms, is often suitable.[9] The mass spectrometer provides definitive identification of the components.
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| Low yield after recrystallization | The compound is too soluble in the cold solvent; too much solvent was used. | Select a different solvent system; use the minimum amount of hot solvent required for dissolution. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute; the solution is too supersaturated. | Choose a lower-boiling solvent; ensure slow cooling and agitation. |
| Product is still colored after purification | Residual colored impurities are present. | Repeat the purification step; consider a preliminary treatment with activated carbon. |
| Co-elution of impurities in column chromatography | The polarity of the eluent is too high or too low. | Optimize the mobile phase composition based on TLC analysis; consider using a gradient elution. |
| Peak tailing in HPLC analysis | Interaction of the basic aniline with acidic silanol groups on the column. | Use a mobile phase with a buffer or an amine additive (e.g., triethylamine); use an end-capped column. |
Purification Workflow Diagram
Caption: Decision workflow for the purification of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. buschvacuum.com [buschvacuum.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,3-difluoroaniline Substitutions
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-2,3-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and enhance reaction efficiency and product yield. The following question-and-answer format directly addresses specific challenges you may encounter in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is sluggish or not proceeding to completion. What are the primary factors to investigate?
A1: Slow or incomplete SNAr reactions with this compound can often be attributed to several key factors. The primary areas to troubleshoot are the choice of solvent, the nature of the base, and the reaction temperature.
-
Solvent Selection: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[1] Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions as they can effectively solvate the intermediate and accelerate the reaction rate.[2] Protic solvents, on the other hand, can stabilize the aniline reactant through hydrogen bonding, potentially decreasing the reaction rate.[1]
-
Base Strength and Concentration: The choice and concentration of the base are crucial for deprotonating the nucleophile and facilitating the reaction.[3] However, excessively strong bases can lead to side reactions or degradation of the starting material.[4] It is important to carefully select a base that is strong enough to deprotonate the nucleophile without causing unwanted side reactions. Common bases for these reactions include potassium carbonate, sodium hydride, and organic amines like triethylamine.
-
Reaction Temperature: Increasing the reaction temperature can often overcome activation energy barriers and increase the reaction rate. However, be mindful of potential side reactions or decomposition at elevated temperatures.[5] It is advisable to incrementally increase the temperature while monitoring the reaction progress by TLC or HPLC.[5]
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products in SNAr reactions of this compound can arise from several side reactions, including substitution at the fluorine positions and di-substitution.
-
Regioselectivity: While the chlorine at the 4-position is the intended leaving group, substitution at the ortho- and meta-fluorine positions can occur, though generally to a lesser extent. The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly activates the aromatic ring towards nucleophilic attack.[6] To favor substitution at the chlorine position, carefully controlling the reaction temperature and using a less reactive nucleophile can be beneficial.
-
Di-substitution: If your nucleophile is sufficiently reactive and present in excess, it can potentially displace more than one halogen atom, leading to di-substituted products.[2] To minimize this, use a stoichiometric amount of the nucleophile or a slight excess. Monitoring the reaction progress closely and stopping it once the starting material is consumed can also prevent over-reaction.[5]
Q3: The aniline functional group in my starting material seems to be interfering with the desired substitution. Should I be using a protecting group?
A3: Yes, the aniline group is highly activating and can participate in unwanted side reactions.[7] Protecting the amine functionality is a common and effective strategy to prevent these issues and improve the outcome of your desired substitution reaction.
Common protecting groups for anilines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).[8][9] The choice of protecting group will depend on the specific reaction conditions and the stability of the group to those conditions. For instance, an acetyl group can be introduced by reacting the aniline with acetyl chloride or acetic anhydride.[10] This protection strategy reduces the nucleophilicity of the aniline and prevents it from interfering with the SNAr reaction. The protecting group can then be removed under mild conditions after the substitution has been achieved.[7]
Troubleshooting Guide
This section provides a more in-depth look at specific experimental challenges and offers step-by-step guidance for optimization.
Issue 1: Low Yield of the Desired 4-Substituted-2,3-difluoroaniline
If you are experiencing low yields, a systematic optimization of the reaction conditions is necessary. The following workflow can help identify the optimal parameters for your specific transformation.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Difficulty in Product Purification and Isolation
Impurities can often co-elute with the desired product, making purification challenging. Understanding the potential byproducts is key to developing an effective purification strategy.
| Potential Impurity | Probable Cause | Recommended Purification Strategy |
| Unreacted this compound | Incomplete reaction | Increase reaction time or temperature; optimize stoichiometry. Recrystallization or column chromatography. |
| Di-substituted product | Excess nucleophile or prolonged reaction time | Use stoichiometric amounts of nucleophile; monitor reaction closely. Column chromatography with a gradient elution. |
| Products of fluorine substitution | High reaction temperature; highly reactive nucleophile | Lower reaction temperature; consider a less reactive nucleophile. Careful column chromatography may separate isomers. |
| Degradation products | Harsh reaction conditions (e.g., strong acid/base, high temp) | Use milder conditions; consider inert atmosphere. Purification may require advanced techniques like preparative HPLC. |
Table 1: Common Impurities and Purification Strategies
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a starting point for the substitution of the chloro group in this compound.
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or HPLC.[11][12]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acetyl Protection of this compound
This protocol describes a method for protecting the aniline group prior to the SNAr reaction.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Add a base, such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected aniline.
Reaction Mechanism Visualization
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[13] The leaving group is then eliminated, restoring the aromaticity of the ring.
Caption: The addition-elimination mechanism of SNAr reactions.
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. jocpr.com [jocpr.com]
- 9. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation Pathways of 4-Chloro-2,3-difluoroaniline
Welcome to the technical support center for the analysis and understanding of 4-Chloro-2,3-difluoroaniline degradation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its degradation pathways. Our approach is rooted in scientific expertise to ensure the accuracy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and degradation of this compound.
Q1: My this compound solution is changing color. What does this indicate?
A1: Discoloration, typically a shift towards yellow or brown, is a common sign of degradation, particularly oxidation. Aniline derivatives are susceptible to oxidation when exposed to air and light, which can lead to the formation of colored impurities and potentially polymerization into a resinous mass.
Q2: What are the optimal storage conditions to prevent the degradation of this compound?
A2: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry environment. The container must be sealed tightly, and for long-term storage, the headspace should be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q3: What are the primary degradation pathways for halogenated anilines like this compound?
A3: Halogenated anilines can degrade through several pathways, including microbial degradation (aerobic and anaerobic), photodegradation, and chemical degradation. Key transformation processes often involve dehalogenation (removal of a halogen atom), hydroxylation (addition of a hydroxyl group), and deamination (removal of the amino group).[1][2][3][4] The specific pathway can be influenced by environmental conditions such as the presence of microorganisms, light, and oxygen.
Q4: Are there any known microbial strains capable of degrading compounds similar to this compound?
A4: Yes, various bacterial strains have been identified that can degrade halogenated anilines. For instance, Rhodococcus sp. has been shown to degrade 3,4-dihaloanilines under anaerobic conditions.[1] Other bacteria, such as Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp., have been shown to utilize 4-chloroaniline as a sole carbon and nitrogen source.[5] While specific studies on this compound are limited, these organisms provide a good starting point for enrichment cultures.
Troubleshooting Experimental Analyses
This section provides guidance on common issues encountered during the analysis of this compound and its degradation products.
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination. - Inappropriate mobile phase pH. - Sample overload. | - Flush the column with a strong solvent or replace it if necessary. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration.[6][7] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Leaks in the pump or fittings. - Column temperature variations. | - Ensure the mobile phase is well-mixed and degassed. - Inspect the system for any leaks and tighten fittings. - Use a column oven to maintain a stable temperature.[8] |
| Ghost Peaks | - Contamination in the mobile phase, sample, or injector. - Carryover from previous injections. | - Use high-purity solvents and filter samples. - Run blank injections to identify the source of contamination. - Implement a thorough needle wash protocol.[9] |
| Low Sensitivity | - Incorrect detection wavelength. - Detector lamp aging. - Sample degradation in the autosampler. | - Determine the optimal UV absorbance wavelength for this compound. - Replace the detector lamp if its intensity is low. - Keep the autosampler temperature controlled if the analyte is unstable. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Analyte Signal | - Improper injector temperature (too low for volatilization or too high causing degradation). - Analyte adsorption in the inlet or column. - Leak in the system. | - Optimize the injector temperature. - Use a deactivated inlet liner and column. - Perform a leak check of the GC system. |
| Peak Tailing | - Active sites in the GC system (liner, column). - Non-volatile residues in the inlet. | - Replace the inlet liner and trim the column. - Use a column with appropriate deactivation for amine analysis. - Consider derivatization of the aniline to improve peak shape.[10] |
| Poor Mass Spectral Quality | - Co-eluting impurities. - Ion source contamination. | - Improve chromatographic separation to resolve co-eluting peaks. - Clean the ion source according to the manufacturer's instructions. |
| Irreproducible Results | - Inconsistent injection volume. - Sample degradation during preparation or in the autosampler. | - Ensure the autosampler is functioning correctly. - Prepare fresh samples and standards before each analysis. |
Proposed Degradation Pathways of this compound
Based on studies of structurally similar halogenated anilines, we propose the following potential degradation pathways for this compound. These pathways are hypotheses and require experimental validation.
Microbial Degradation
-
Anaerobic Pathway: Under anaerobic conditions, reductive dehalogenation and deamination are likely initial steps. The removal of chlorine or fluorine atoms can occur, followed by the removal of the amino group to form halogenated benzene derivatives.[1][11]
Caption: Hypothesized anaerobic degradation pathway of this compound.
-
Aerobic Pathway: In the presence of oxygen, microbial degradation is often initiated by dioxygenase or monooxygenase enzymes, leading to the hydroxylation of the aromatic ring to form catechol or substituted catechol intermediates.[4] Subsequent ring cleavage then occurs.
Caption: Hypothesized aerobic degradation pathway of this compound.
Photodegradation
Exposure to ultraviolet (UV) light can lead to the photodegradation of this compound. This process can involve the homolytic cleavage of the carbon-halogen bonds or reactions with photochemically generated reactive species like hydroxyl radicals.
Experimental Protocols
The following are detailed protocols for studying the degradation of this compound.
Protocol 1: Aerobic Microbial Degradation Study
Objective: To assess the aerobic biodegradation of this compound by a microbial consortium enriched from a contaminated site.
Methodology:
-
Enrichment of Microbial Culture:
-
Collect soil or water samples from a site with a history of industrial contamination.
-
In a sterile flask, add 10 g of soil or 10 mL of water to 100 mL of a minimal salts medium.
-
Add this compound as the sole carbon and nitrogen source at a starting concentration of 10 mg/L.
-
Incubate at 30°C with shaking (150 rpm) for 2-4 weeks.
-
Periodically transfer an aliquot of the culture to a fresh medium to enrich for degrading microorganisms.
-
-
Degradation Experiment:
-
Inoculate 100 mL of minimal salts medium containing 20 mg/L of this compound with 5 mL of the enriched culture.
-
Set up a sterile control flask with the medium and analyte but without the inoculum.
-
Incubate under the same conditions as the enrichment.
-
Withdraw samples at regular intervals (e.g., 0, 1, 3, 7, 14 days).
-
-
Sample Analysis:
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound and potential metabolites using HPLC-UV or GC-MS.
-
Monitor chloride and fluoride ion release using an ion chromatograph as an indicator of dehalogenation.
-
Protocol 2: Photodegradation Study
Objective: To determine the photodegradation rate and identify major photoproducts of this compound in an aqueous solution.
Methodology:
-
Experimental Setup:
-
Prepare a 10 mg/L solution of this compound in ultrapure water.
-
Place 50 mL of the solution in a quartz photoreactor.
-
Use a UV lamp with a specific wavelength (e.g., 254 nm or a solar simulator) as the light source.[12]
-
Set up a dark control by wrapping a parallel reactor in aluminum foil.
-
Maintain a constant temperature using a water bath.
-
-
Irradiation and Sampling:
-
Start the UV lamp and a magnetic stirrer.
-
Collect samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
Immediately analyze the samples for the parent compound concentration using HPLC-UV.
-
For identification of degradation products, use LC-MS/MS or GC-MS.
-
Workflow for Analyte and Metabolite Identification
Caption: General workflow for the identification and quantification of this compound and its degradation products.
References
- 1. Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of 4-chloroaniline by bacteria enriched from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. labcompare.com [labcompare.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. [PDF] Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. | Semantic Scholar [semanticscholar.org]
- 12. Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in difluoroalkylation of anilines
Welcome to the technical support center for the difluoroalkylation of anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating difluoroalkyl motifs into aniline scaffolds. The introduction of gem-difluoro groups is a powerful strategy in drug discovery for modulating properties like lipophilicity, metabolic stability, and binding affinity.[1][2] However, the practical implementation of these reactions can present unique challenges.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered in your own experiments.
Section 1: Troubleshooting Low Reaction Conversion & Yield
Q1: My difluoroalkylation reaction shows little to no conversion of the starting aniline. What are the most critical parameters to investigate first?
Low conversion is a common issue often stemming from a few critical, interrelated factors. The majority of modern difluoroalkylation methods rely on radical-based mechanisms, typically initiated by photoredox catalysis or the formation of an Electron Donor-Acceptor (EDA) complex.[1][3][4] A systematic check of the following parameters is the most efficient path to a solution.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for diagnosing low reaction conversion.
Detailed Explanation:
-
Atmosphere and Degassing: Radical chain reactions are notoriously sensitive to oxygen, which can act as a radical scavenger. Insufficient degassing is a primary cause of failure. Ensure your solvent is anhydrous and the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). For best results, use freeze-pump-thaw cycles or bubble the inert gas through the solvent for an extended period.[3]
-
Solvent Selection: The solvent plays a pivotal role, especially in protocols relying on EDA complex formation.[1][3] The choice of solvent can directly influence the formation and stability of this key intermediate. While DMF is a common solvent for photoredox reactions, studies have shown that DMSO often provides superior yields for aniline difluoroalkylation.[1][3] The polarity and hydrogen-bonding capabilities of the solvent can also affect the nucleophilicity of the aniline.
-
Base Strength and Type: A base is typically required in the final step to facilitate rearomatization of the phenyl ring after the radical addition.[1][3] If the reaction stalls after the initial radical addition, an inappropriate base may be the culprit. Inorganic bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are often more effective than organic amines.[1][5] The reaction will not proceed if no base is added.[1]
-
Light Source (for Photo-induced Methods): The reaction is critically dependent on the light source. Ensure that the emission wavelength of your lamp corresponds to the absorption maximum of the photocatalyst or EDA complex. For example, Eosin Y systems work well with green light (~525 nm), while EDA complex strategies often use blue light (~427-456 nm).[1][3] Running the reaction in the dark should yield no product and is a key control experiment.[1][3]
Section 2: Managing Selectivity
Q2: My reaction produces a mixture of ortho-, meta-, and para-difluoroalkylated anilines. How can I improve regioselectivity, particularly for the para-isomer?
Poor regioselectivity is a common challenge, leading to difficult purification and reduced yield of the desired isomer. The electronic properties of the aniline and steric factors are the primary drivers of regioselectivity. However, reaction conditions can be tuned to strongly favor a specific isomer.
Key Factors Influencing Regioselectivity:
| Parameter | Effect on Selectivity | Rationale & Explanation |
| Protecting Group on Nitrogen | High Impact | Bulky protecting groups (e.g., Boc) on the aniline nitrogen can sterically hinder the ortho positions, strongly favoring para-substitution.[6] This is one of the most effective strategies for achieving high para-selectivity. |
| Solvent Choice | High Impact | The solvent can dramatically alter the regiochemical outcome. For (phenylsulfonyl)difluoromethylation, a DMSO/DMA mixture favors the para product, whereas a MeOH/DCM mixture can switch the selectivity to favor the ortho isomer.[7] This is likely due to solvent-substrate interactions that alter the accessibility of the different ring positions. |
| Aniline Substitution Pattern | Inherent | For 3,5- or 2,5-disubstituted anilines, difluoroalkylation often proceeds at the most sterically accessible position, leading to a single major product.[6] The inherent electronics of the substrate play a key role; the amino group is an ortho, para-director. |
| Catalyst System | Moderate Impact | While less tunable than other parameters, the choice of catalyst can influence selectivity. Some ruthenium-based catalytic systems have been developed to provide access to meta-difluoroalkylated products, which are typically difficult to obtain.[8] |
Troubleshooting Strategy:
-
Introduce a Protecting Group: If you are using a free aniline, the first and most effective step is to protect the nitrogen with a tert-butyloxycarbonyl (Boc) group. This significantly increases steric bulk around the ortho positions.[6]
-
Solvent Screening: If protection is not feasible, perform a solvent screen. Start with the reported optimal conditions (e.g., DMSO for EDA methods)[1][3] and then explore solvent mixtures as described by Li et al. to tune the o/p ratio.[7]
Section 3: Side Reactions and Byproduct Formation
Q3: I'm observing a significant amount of a bis(difluoroalkylated) product alongside my desired mono-alkylated aniline. How can I suppress this over-reaction?
The formation of a dialkylated side product is particularly common when using electron-rich anilines, such as those with methoxy or alkyl substituents.[1][3] The mono-difluoroalkylated product can sometimes be even more reactive than the starting material, leading to a second addition.
Strategies to Favor Mono-alkylation:
-
Control Stoichiometry: While many protocols use a slight excess of the difluoroalkylating agent (e.g., 1.3 equivalents),[3] reducing this to 1.0-1.1 equivalents can help minimize dialkylation, though potentially at the cost of some conversion.
-
Reduce Reaction Time: Monitor the reaction by TLC or LCMS. It has been observed that the desired mono-alkylated product can form in high yield within the first hour of irradiation, with the bis-alkylated product appearing upon prolonged reaction times.[1][3]
-
Lower the Temperature: If your protocol allows, reducing the reaction temperature can decrease the rate of the second alkylation more than the first, improving selectivity.
Q4: My desired product appears to be hydrolyzing or degrading during aqueous workup or silica gel chromatography. What is causing this instability?
The gem-difluoro moiety, particularly when adjacent to an ester (e.g., from ICF₂CO₂Et), can be susceptible to hydrolysis under certain conditions.[1][3] This can lead to the formation of corresponding ketones or carboxylic acids, complicating purification and reducing yield.
Preventative Measures:
-
Minimize Contact with Water/Acid/Base: During workup, use neutral water for washes and minimize the time the product is in the aqueous phase. Avoid strong acids or bases. If purification is necessary, consider a rapid filtration through a plug of silica rather than prolonged column chromatography.
-
Use a Buffered System: If possible, use a buffered aqueous solution (e.g., pH 7 phosphate buffer) for the workup to avoid pH extremes.
-
Alternative Purification: Explore alternative purification methods such as preparative TLC, crystallization, or reverse-phase chromatography, which may be gentler on the target compound.
Section 4: Substrate and Reagent Issues
Q5: My electron-deficient aniline (e.g., with a nitro or cyano group) is unreactive. How can I modify the protocol to accommodate it?
This is a known limitation of many difluoroalkylation protocols. The reaction mechanism often relies on the aniline acting as an electron donor.[1][3][5] Electron-withdrawing groups (EWGs) decrease the nucleophilicity and electron-donating ability of the aniline, making it a poor substrate for either EDA complex formation or oxidative quenching of a photocatalyst.[3][5]
Potential Solutions:
-
Switch to a More Favorable Mechanism: Methods relying on an EDA complex between the aniline and the fluoroalkyl iodide are often more efficient for electron-deficient anilines compared to systems using an organic photocatalyst like Eosin Y.[1][3]
-
Increase Catalyst Loading/Light Intensity: For photocatalytic systems, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) or using a higher intensity lamp may help overcome the higher oxidation potential of the electron-poor aniline.
-
Use a Different Difluoroalkylating Reagent: While many protocols use iodo- or bromodifluoroacetates, other reagents exist. Explore reagents that may operate under different mechanisms, such as those that don't rely on the aniline as the initial electron donor.
Section 5: Mechanistic Overview for Advanced Troubleshooting
Understanding the operative mechanism is key to rational troubleshooting. Two primary pathways dominate modern photo-induced difluoroalkylation of anilines.
Caption: Competing mechanisms in photo-induced difluoroalkylation of anilines.
-
Pathway A (Photocatalytic Cycle): An external photocatalyst (PC) absorbs light to reach an excited state (PC*). This excited state can be quenched oxidatively by the difluoroalkyl iodide to generate a difluoroalkyl radical (•CF₂-R) or reductively by the electron-rich aniline. In the oxidative quenching cycle shown, the resulting oxidized photocatalyst is then regenerated by the aniline, producing an aniline radical cation. These radical species combine, and subsequent deprotonation by a base yields the final product.[1][3][5]
-
Pathway B (EDA Complex): The aniline (electron donor) and the difluoroalkyl iodide (electron acceptor) form a ground-state Electron Donor-Acceptor (EDA) complex.[1][3][4] This complex has a unique UV-vis absorption profile and can be directly excited by visible light, triggering a single electron transfer (SET) to generate an aniline radical cation and a difluoroalkyl radical in close proximity. These then combine and rearomatize to form the product. This pathway avoids the need for an external photocatalyst.[1][3]
Troubleshooting Insight: If a reaction with a photocatalyst is failing, especially with an electron-rich aniline, switching to conditions that favor the EDA complex (e.g., no photocatalyst, DMSO solvent, 427 nm light) may provide a more efficient pathway.[1][3]
Section 6: General Experimental Protocol
The following is a representative protocol for the difluoroalkylation of anilines via an EDA complex, adapted from literature procedures.[3]
Protocol: Difluoroalkylation via EDA Complex Formation
-
Reaction Setup: To a 4 mL vial equipped with a magnetic stir bar, add the corresponding aniline (1.0 equiv., 0.3 mmol), Sodium Carbonate (Na₂CO₃) (1.5 equiv., 0.45 mmol), and ethyl iododifluoroacetate (ICF₂COOEt) (1.3 equiv., 0.4 mmol).
-
Degassing (Crucial Step): Seal the vial with a screw cap fitted with a rubber septum. Evacuate the vial under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMSO (3 mL) via syringe. Degas the resulting mixture by bubbling Argon through the solution for 5-10 minutes.
-
Irradiation: Seal the vial securely with parafilm. Place the vial approximately 5 cm from a 427 nm LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LCMS. Typical reaction times are 16-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, taking care to minimize contact time as discussed in Q4.
References
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruthenium(ii)-catalyzed selective C–H difluoroalkylation of aniline derivatives with pyrimidyl auxiliaries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing isomer formation in 4-Chloro-2,3-difluoroaniline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and detailed protocols for the synthesis of 4-Chloro-2,3-difluoroaniline, a key intermediate in pharmaceutical development. As Senior Application Scientists, we understand the challenges of controlling isomer formation in complex syntheses. This guide is structured to address these specific issues head-on, providing not just procedures, but the scientific reasoning behind them to empower you in your experimental work.
Troubleshooting Isomer Formation in this compound Synthesis
The primary challenge in synthesizing this compound is controlling the regioselectivity of the nitration of 1-chloro-2,3-difluorobenzene. The formation of undesired isomers complicates purification and reduces the overall yield. This section addresses the most common issues encountered.
Q1: My final product is a mixture of isomers. What are the likely isomeric impurities and why do they form?
A1: The most common synthetic route to this compound involves two main steps: the nitration of 1-chloro-2,3-difluorobenzene and the subsequent reduction of the nitro group. Isomer formation primarily occurs during the nitration step.
The substituents on the benzene ring (one chlorine and two fluorine atoms) are all ortho-, para-directing groups in electrophilic aromatic substitution.[1][2] However, they are also deactivating groups. The directing effect is a result of the ability of the halogens to donate a lone pair of electrons into the benzene ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution.[1][3]
In the case of 1-chloro-2,3-difluorobenzene, the three halogen substituents create a complex interplay of directing effects. The primary positions for nitration are:
-
Position 4 (para to Chlorine, ortho to Fluorine): This leads to the desired intermediate, 1-chloro-2,3-difluoro-4-nitrobenzene.[4][5] This position is sterically accessible and benefits from the para-directing effect of the chlorine atom.
-
Position 6 (ortho to Chlorine, ortho to Fluorine): Nitration at this position would lead to 1-chloro-2,3-difluoro-6-nitrobenzene. This is a likely byproduct due to the ortho-directing effects of both the chlorine and the fluorine at position 2.
-
Position 5 (meta to Chlorine, para to Fluorine): This would result in 1-chloro-2,3-difluoro-5-nitrobenzene. While meta-substitution to a halogen is generally less favored, the para-directing effect of the fluorine at position 2 can lead to the formation of this isomer.
Subsequent reduction of these nitro-isomers will result in a mixture of the corresponding anilines in your final product.
Q2: How can I control the reaction conditions to favor the formation of the desired 4-nitro isomer during nitration?
A2: Optimizing the reaction conditions for the nitration of 1-chloro-2,3-difluorobenzene is critical for maximizing the yield of the desired 4-nitro isomer. Key parameters to control include:
-
Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can influence the concentration of the nitronium ion (NO₂⁺), the active electrophile, and thus the reaction's selectivity.
-
Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. Lowering the reaction temperature (e.g., to 0-5 °C) generally increases selectivity by favoring the product formed via the lowest activation energy pathway. This can help to minimize the formation of sterically hindered isomers.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the reaction intermediates. While often performed neat in the acid mixture, the use of an inert co-solvent can sometimes improve selectivity.
-
Addition Rate: A slow, controlled addition of the nitrating agent to the substrate allows for better temperature control and can prevent localized overheating, which can lead to the formation of undesired byproducts.
Q3: I have a mixture of isomers after synthesis. What are the most effective methods for purifying this compound?
A3: Separating positional isomers of halogenated anilines can be challenging due to their similar physical properties. A multi-step purification strategy is often the most effective approach.[6]
-
Recrystallization: This is a powerful technique for removing bulk impurities and can be effective for separating isomers if their solubilities in a particular solvent system are sufficiently different.[7][8] A systematic approach to solvent screening is recommended. Start with a single solvent and, if necessary, move to a mixed solvent system (e.g., ethanol/water) to fine-tune the solubility.[7] The key is to find a system where the desired isomer is significantly less soluble than the impurities at low temperatures.
-
Column Chromatography: For achieving high purity (>99%), column chromatography is often necessary to separate closely related isomers.[6] High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is a highly effective method for separating chloroaniline isomers.[9] Gas Chromatography (GC) can also be used, especially when coupled with mass spectrometry (GC-MS) for identification of the separated isomers.[10][11]
Key Parameters for Minimizing Isomer Formation
| Parameter | Recommended Condition | Rationale |
| Nitration Temperature | 0-10 °C | Lower temperatures increase regioselectivity by favoring the thermodynamically more stable product and minimizing side reactions. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | A well-established and effective nitrating system for deactivated aromatic rings. |
| Addition of Reagents | Slow, dropwise addition of nitrating agent to the substrate | Ensures better temperature control and prevents localized high concentrations of the nitronium ion, which can lead to less selective reactions. |
| Reaction Monitoring | TLC or GC-MS | Allows for tracking the consumption of the starting material and the formation of products, helping to determine the optimal reaction time and prevent over-reaction. |
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene (Nitration)
Disclaimer: This protocol is adapted from general procedures for the nitration of halogenated benzenes and should be optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-chloro-2,3-difluorobenzene. Cool the flask to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred 1-chloro-2,3-difluorobenzene, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude nitro compound will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude 1-chloro-2,3-difluoro-4-nitrobenzene in a vacuum oven at a low temperature.
Protocol 2: Synthesis of this compound (Reduction)
Disclaimer: This protocol is adapted from general procedures for the reduction of nitroarenes and should be optimized. Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the crude 1-chloro-2,3-difluoro-4-nitrobenzene from Protocol 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (5-10% Pd/C) to the solution.[12]
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 20-50 psi).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.[13]
-
Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of the crude aniline in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but give poor solubility when cold. An ethanol/water mixture is often a good starting point.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[14]
Visualizing the Troubleshooting Workflow
References
- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2,3-difluoro-4-nitrobenzene | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloro-2,3-difluoro-4-nitrobenzene - [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Catalyst Selection for 4-Chloro-2,3-difluoroaniline Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 4-Chloro-2,3-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the catalytic functionalization of this versatile, yet challenging, chemical building block. The unique electronic and steric profile of this compound—an electron-deficient aryl chloride with potential for steric hindrance from the ortho-fluorine—necessitates careful selection of catalytic systems to achieve high efficiency and selectivity.
This resource is structured in a question-and-answer format to directly address specific experimental issues. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established organometallic principles.
Part 1: General Troubleshooting & Core Concepts
This section addresses overarching issues common to palladium-catalyzed cross-coupling reactions involving this compound.
Q1: My cross-coupling reaction with this compound shows low or no conversion. What are the first steps to troubleshoot?
A1: When faced with a stalled reaction, a systematic review of your setup and reagents is the crucial first step. The C-Cl bond in this compound is notoriously less reactive than C-Br or C-I bonds, and the electron-withdrawing fluorine atoms further deactivate the ring towards oxidative addition, the critical first step in most Pd-catalyzed cycles.[1]
Here are the initial checkpoints:
-
Inert Atmosphere Integrity: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[1] Ensure your reaction vessel was rigorously degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of high-purity argon or nitrogen.
-
Reagent and Solvent Purity: Moisture and oxygen are detrimental. Solvents should be anhydrous, and reagents like amines and boronic acids should be pure.[2][3] For sensitive applications, consider purifying amines by distillation or filtration through activated alumina.[3]
-
Catalyst Generation and Activity: The generation of the active LPd(0) species is critical.[3]
-
Pd(II) Precatalysts: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the reduction to Pd(0) in situ must be efficient.[2][4] Inefficient reduction is a common failure point.
-
Modern Precatalysts: To ensure reliable generation of the active catalyst, we strongly recommend using well-defined Pd(0) sources or modern precatalysts like the Buchwald G3 Palladacycles or PEPPSI™-type catalysts, which are designed for clean and efficient activation.[3]
-
Q2: I am observing a significant amount of 2,3-difluoroaniline as a byproduct. What is causing this hydrodechlorination and how can I minimize it?
A2: The formation of 2,3-difluoroaniline indicates a hydrodechlorination side reaction, where the chlorine atom is replaced by hydrogen. This is a common issue with electron-deficient aryl chlorides.[1] It often competes with the desired cross-coupling pathway.
To minimize this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate the rate of reductive elimination (the product-forming step) relative to side reactions like hydrodechlorination.[1] Ligands like those developed by Buchwald (e.g., SPhos, XPhos) are excellent candidates.
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are often required for C-Cl bond activation, they can sometimes promote hydrodechlorination.[1] Consider screening weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.
-
Protect the Amine Group: The free amino group can sometimes participate in or promote dehalogenation. Protecting it with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction by altering the electronic properties of the substrate.[1]
-
Lower Reaction Temperature: If thermodynamically feasible, lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.[1]
Part 2: Specific Reaction Troubleshooting Guides
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds.[5][6] When using this compound, the goal is typically to couple a primary or secondary amine at the C4 position.
Q3: What is a reliable starting catalyst system for the Buchwald-Hartwig amination of this compound?
A3: Activating the C-Cl bond of this electron-deficient substrate for C-N coupling requires a highly active catalyst system. A robust starting point is crucial.[3]
| Component | Recommendation | Rationale |
| Palladium Source | G3-XPhos or G3-SPhos Palladacycle (1-2 mol%) | These precatalysts ensure efficient and reliable generation of the active monoligated Pd(0) species, which is crucial for activating challenging substrates.[3] |
| Ligand | XPhos or SPhos | These are bulky, electron-rich biarylphosphine ligands designed to accelerate oxidative addition of aryl chlorides and subsequent reductive elimination.[7][8] |
| Base | NaOtBu or LHMDS (1.5-2.0 equiv.) | A strong base is typically required to deprotonate the amine and facilitate the catalytic cycle.[1][5] |
| Solvent | Toluene or Dioxane | These are common aprotic solvents that perform well in Buchwald-Hartwig reactions. Ensure they are anhydrous.[1] |
| Temperature | 80-110 °C | C-Cl bond activation often requires elevated temperatures.[1] |
Q4: My Buchwald-Hartwig reaction is sluggish even with a recommended catalyst system. How can I optimize it?
A4: If initial conditions are not effective, intelligent screening of parameters is the next step.[3]
-
Ligand Screening: While XPhos is a good starting point, other ligands might be more suitable. Consider screening other bulky biarylphosphine ligands from different "generations" (e.g., RuPhos, BrettPhos).
-
Base Screening: The base can significantly influence the outcome.[5] If NaOtBu is not working, try other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu).
-
Solvent Effects: A change in solvent can affect both solubility and reaction rates. If toluene is ineffective, consider switching to dioxane or tert-amyl alcohol.
-
Increase Catalyst Loading: As a last resort for particularly difficult couplings, increasing the catalyst loading to 3-5 mol% may improve conversion.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[9][10] Coupling this compound with an organoboron reagent requires overcoming the high activation barrier of the C-Cl bond.
Q5: What catalyst systems are effective for the Suzuki-Miyaura coupling of this compound?
A5: Similar to C-N coupling, C-C coupling of this substrate requires a potent catalyst. The choice of ligand is paramount for achieving good results with aryl chlorides.[11]
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or a PEPPSI-type precatalyst | Pd(OAc)₂ is a common, cost-effective source.[12] PEPPSI catalysts, featuring N-heterocyclic carbene (NHC) ligands, are also highly effective for activating aryl chlorides. |
| Ligand | SPhos, XPhos, or P(tBu)₃ (4 mol% if using Pd(OAc)₂) | Bulky, electron-rich phosphines are essential. P(tBu)₃ is a very active but air-sensitive ligand. Biaryl phosphines like SPhos offer a good balance of activity and stability.[13] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Aqueous solutions of inorganic bases are standard for Suzuki couplings. They are effective and help mitigate side reactions like boronic acid decomposition.[9] |
| Solvent System | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio) | A biphasic solvent system is typical, facilitating the interaction of the organic-soluble components and the water-soluble base.[3] |
| Temperature | 90-110 °C | Thermal energy is needed to drive the oxidative addition of the C-Cl bond. |
Q6: My Suzuki reaction is plagued by boronic acid homocoupling (Glaser coupling). What causes this and how can I prevent it?
A6: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[1]
-
Rigorous Degassing: Ensure your reaction mixture, including the aqueous base solution, is thoroughly degassed before heating. Oxygen can facilitate the oxidative homocoupling pathway.
-
Control Base Addition: Adding the base in portions or using a weaker base might slow down the undesired homocoupling pathway relative to the productive transmetalation step.
-
Check Boronic Acid Quality: Impure or partially decomposed boronic acid can be more prone to homocoupling. Use high-purity reagents.
Heck Reaction
The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene.[14][15] This reaction is also challenging with aryl chlorides and requires specific catalytic conditions.
Q7: What are the key considerations for a successful Heck reaction with this compound?
A7: The Heck reaction with aryl chlorides is demanding and often requires higher temperatures and specialized catalysts.[13]
-
Catalyst System: Highly active, thermally stable catalysts are needed. Systems based on bulky, electron-rich phosphines like P(tBu)₃ or N-heterocyclic carbenes (NHCs) are often employed.[13] Palladacycle precatalysts are also very effective.
-
Base: A weaker organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used.[14] The base is a stoichiometric reagent that neutralizes the HX formed in the reaction.
-
Solvent: High-boiling point polar aprotic solvents like DMF, DMAc, or NMP are common to allow for the high temperatures (120-150 °C) often required for C-Cl activation.
-
Alkene Partner: Electron-deficient alkenes, such as acrylates or styrenes, are generally more reactive in the Heck reaction.[14]
Part 3: Catalyst Selection & Workflow Visualization
Choosing the right catalyst from the outset can save significant time and resources. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a catalyst system.
Part 4: Advanced FAQs
Q8: How can I effectively remove residual palladium from my final product?
A8: Residual palladium is a major concern, especially in pharmaceutical applications. Several methods exist:
-
Scavenging Agents: Treatment of the crude product solution with silica-based scavengers functionalized with thiols or amines can effectively bind and remove palladium.
-
Activated Carbon: Treatment with activated carbon can adsorb palladium species, though it may sometimes lead to product loss.[1]
-
Recrystallization/Chromatography: Careful purification by recrystallization or column chromatography is often sufficient to reduce palladium to acceptable levels.
-
Acidic Wash: For basic products, an acidic wash can sometimes help by partitioning the product into the aqueous phase while leaving palladium residues in the organic layer.[1]
Q9: The reaction works, but is very slow. Besides changing the catalyst, what can I do?
A9: If the catalyst system is fundamentally correct but the reaction is sluggish, consider these options:[3]
-
Higher Temperature: Carefully increasing the temperature ("more forcing conditions") can significantly increase the rate, but watch for decomposition.
-
Higher Concentration: Increasing the concentration of your reactants can sometimes accelerate bimolecular steps in the catalytic cycle.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.[7][8]
Q10: My reaction mixture turns black immediately. What does this indicate?
A10: The formation of a black precipitate is often indicative of palladium black, which is catalytically inactive, aggregated Pd(0). This suggests catalyst deactivation or decomposition.[16]
-
Cause: This often happens when the ligand is not effectively stabilizing the Pd(0) nanoparticles, leading them to agglomerate. It can be caused by excessively high temperatures, the presence of impurities, or an incorrect palladium-to-ligand ratio.
-
Solution: Ensure you are using a sufficient excess of ligand relative to the palladium source (a Pd:L ratio of 1:1 to 1:2 is common). Using a more robust, bulky ligand can also prevent this decomposition.[3]
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. ammoniaknowhow.com [ammoniaknowhow.com]
Validation & Comparative
A-Scientist's-Guide-to-the-Isomeric-Landscape-of-Chloro-Difluoroanilines-A-Comparative-Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of substituted anilines is paramount. These moieties are foundational building blocks in a vast array of pharmaceuticals and advanced materials. However, the presence of constitutional isomers, which possess the same molecular formula but different atomic arrangements, can drastically alter a molecule's biological activity, reactivity, and safety profile. Isomeric purity is not merely a matter of regulatory compliance; it is a fundamental requirement for reproducible and reliable scientific outcomes.
This guide provides an in-depth comparative analysis of 4-Chloro-2,3-difluoroaniline and its key positional isomers. We will explore the subtle yet critical differences in their physicochemical properties, delve into the spectroscopic nuances that allow for their unambiguous identification, and provide robust analytical protocols for their separation and characterization. The causality behind experimental choices will be explained, offering field-proven insights to empower your research.
Section 1: Physicochemical Properties of Key Chloro-Difluoroaniline Isomers
The position of the halogen substituents on the aniline ring significantly influences intermolecular forces, crystal packing, and acid-base properties. These differences manifest in macroscopic properties such as melting point, boiling point, and pKa. Understanding these characteristics is the first step in differentiating isomers and predicting their behavior in various chemical environments.
Below is a comparative summary of the physical and chemical properties for this compound and three of its common isomers.
| Property | This compound | 2-Chloro-4,5-difluoroaniline | 3-Chloro-2,4-difluoroaniline | 4-Chloro-3,5-difluoroaniline |
| CAS Number | 878285-12-2[1] | 2613-32-3[2] | 2613-34-5[3] | 2613-33-4[4] |
| Molecular Formula | C₆H₄ClF₂N | C₆H₄ClF₂N[2] | C₆H₄ClF₂N[5] | C₆H₄ClF₂N[4] |
| Molecular Weight | 163.55 g/mol | 163.55 g/mol [2] | 163.55 g/mol [5] | 163.55 g/mol [4] |
| Melting Point (°C) | Data not available | 55-58[6] | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 211.3 at 760 mmHg[2] | Data not available | Data not available |
| Density (g/cm³) | Data not available | 1.459[2] | Data not available | Data not available |
| pKa (Predicted) | Data not available | 1.70 ± 0.10[6] | Data not available | Data not available |
Section 2: Spectroscopic Differentiation: The Fingerprints of Isomers
While physical properties provide initial clues, spectroscopic analysis is the definitive method for isomer identification. Nuclear Magnetic Resonance (NMR), in particular, offers unparalleled insight into the precise atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic environment of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus is unique to a specific isomer. This uniqueness is reflected in the chemical shifts and coupling constants observed in the NMR spectra.
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is most diagnostic. The substitution pattern dictates the number of distinct proton signals, their multiplicity (splitting pattern), and their chemical shift. For instance, the protons in 4-Chloro-3,5-difluoroaniline are chemically equivalent due to symmetry, leading to a single signal, a feature that would clearly distinguish it from other isomers.
-
¹⁹F NMR: This is arguably the most powerful technique for differentiating these isomers. The ¹⁹F chemical shift is highly sensitive to the electronic nature of neighboring substituents. The presence of adjacent fluorine atoms or proximity to the chlorine or amine group will cause significant and predictable variations in their resonance frequencies.
-
¹³C NMR: Similar to ¹H NMR, the number of signals and their chemical shifts in the ¹³C spectrum correspond to the number of unique carbon environments in the molecule. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides additional structural information that is invaluable for assignment.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separating and identifying isomers.[7] While all chloro-difluoroaniline isomers have the same molecular weight (163.55 g/mol ), their fragmentation patterns upon electron ionization can differ. The characteristic isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be present in the molecular ion peak and any chlorine-containing fragments, confirming the presence of chlorine.
Infrared (IR) Spectroscopy
IR spectroscopy can provide complementary information. Key vibrational modes to observe include:
-
N-H stretch: Typically appears as a pair of bands in the 3300-3500 cm⁻¹ region for the primary amine.
-
C-F stretch: Strong absorptions in the 1100-1400 cm⁻¹ region.
-
C-Cl stretch: Found in the 600-800 cm⁻¹ region. The precise frequencies of these vibrations can shift subtly depending on the electronic effects of the substituent pattern, aiding in differentiation when compared against reference spectra.
Section 3: Chromatographic Separation: A Practical Workflow
Effective separation is crucial for both analysis and purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for resolving halogenated aniline isomers.[8][9][10]
Isomer Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a sample containing potential chloro-difluoroaniline isomers. This logical progression ensures that a maximum amount of structural and purity information is obtained efficiently.
Caption: General workflow for isomeric analysis.
Protocol: HPLC Method for Isomer Separation
This protocol provides a robust starting point for the separation of chloro-difluoroaniline isomers. The choice of a C18 stationary phase is based on its broad applicability for separating non-polar to moderately polar compounds via reversed-phase chromatography.[8][9]
Objective: To achieve baseline separation of this compound from its potential positional isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV Detector.
Materials:
-
Column: C18 bonded phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Prepare a stock solution of the aniline sample at 1 mg/mL in the diluent. Further dilute to ~20 µg/mL for analysis.
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
System Suitability:
-
Before analysis, inject a standard mixture of known isomers (if available) or the sample five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main isomer should be ≤ 2.0%. The resolution between critical isomer pairs should be ≥ 1.5.
Causality and Rationale:
-
Reversed-Phase (C18): Halogenated anilines are moderately polar and are well-retained on C18 phases. The elution order will depend on the overall polarity of each isomer, with more polar isomers typically eluting earlier.
-
Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the amine group (protonates it), leading to sharper, more symmetrical peak shapes and improved reproducibility.
-
Gradient Elution: A gradient program is employed to ensure that isomers with different polarities are all eluted within a reasonable timeframe while maintaining good resolution between closely eluting peaks.[8]
Section 4: Synthetic Considerations and Potential Impurities
Isomeric impurities often arise from the synthetic route used to produce the target molecule. For substituted anilines, common synthetic steps include nitration, reduction, and halogenation.
Caption: Simplified synthetic pathway and impurity source.
For example, the synthesis of this compound might start from a difluoronitrobenzene precursor followed by chlorination and reduction, or from a chlorodifluorobenzene precursor. The directing effects of the existing substituents during electrophilic aromatic substitution (nitration or halogenation) may not be perfectly selective, leading to the formation of other positional isomers as byproducts. For instance, chlorination of 3,5-difluoroaniline can lead to a mixture of products.[11] Therefore, the analytical methods described in this guide are essential for quality control at each step of the synthesis.
Conclusion
The differentiation of chloro-difluoroaniline isomers is a critical task in chemical synthesis and drug development. While they share the same mass and elemental composition, their distinct structural arrangements lead to unique physicochemical and spectroscopic properties. A multi-faceted analytical approach, combining chromatography for separation with spectroscopy (particularly NMR) for definitive identification, is essential for ensuring the isomeric purity of these valuable chemical building blocks. The protocols and insights provided in this guide serve as a robust framework for researchers to confidently characterize these compounds, ensuring the integrity and success of their scientific endeavors.
References
- 1. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 2613-32-3 2-chloro-4,5-difluoroaniline 2-chloro-4,5-difluoroaniline - CAS Database [chemnet.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-CHLORO-4,5-DIFLUOROANILINE CAS#: 2613-32-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. epa.gov [epa.gov]
- 11. vanderbilt.edu [vanderbilt.edu]
A Senior Application Scientist's Guide to the Reactivity of Dichlorodifluoroaniline Isomers
For researchers and professionals in drug development, the selection of a chemical intermediate is a critical decision point, dictating the feasibility, efficiency, and outcome of a synthetic pathway. Dichlorodifluoroaniline isomers, a class of highly functionalized aromatic amines, serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. However, not all isomers are created equal. The specific arrangement of the four halogen substituents on the aniline ring creates a unique electronic and steric environment, profoundly influencing the molecule's reactivity.
This guide provides an in-depth comparison of the reactivity of dichlorodifluoroaniline isomers. Moving beyond a simple catalog of reactions, we will dissect the underlying principles of physical organic chemistry that govern their behavior. By understanding the causality behind their reactivity, you can make more informed decisions in your synthetic design, troubleshoot challenging reactions, and unlock the full potential of these valuable intermediates.
PART 1: The Pillars of Reactivity: Electronic and Steric Effects
The reactivity of any substituted aniline is a complex interplay between the electron-donating amino group and the effects of the other ring substituents. In dichlorodifluoroanilines, this is a delicate balance between the powerful activating effect of the amine and the strong deactivating effects of the four halogens.
The Duality of Halogen Substituents
Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) , pulling electron density away from the aromatic ring through the sigma bond network. This effect generally deactivates the ring towards electrophilic attack and, crucially, activates it towards nucleophilic attack.
Concurrently, halogens possess lone pairs of electrons that can be donated into the aromatic pi-system via resonance (+R) . This resonance effect pushes electron density back into the ring, primarily at the ortho and para positions. While the +R effect of halogens is weak and is overridden by their powerful -I effect, it still plays a role in directing incoming electrophiles.
-
Fluorine vs. Chlorine : Fluorine is the most electronegative element, resulting in the strongest inductive withdrawal. Chlorine is less electronegative but its 3p orbitals have a greater size mismatch with the carbon 2p orbitals, leading to weaker resonance donation compared to fluorine. For both, the inductive effect is dominant.[1]
The Directing Power of the Amino Group
The amino group (-NH₂) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution.[2] It donates its lone pair of electrons into the ring through resonance, significantly increasing the electron density at the positions ortho and para to it. In dichlorodifluoroanilines, this powerful activating influence is in a constant tug-of-war with the deactivating halogens.
The interplay of these effects is best visualized as a map of electronic potential across the aromatic ring, where the specific isomer's substitution pattern determines the regions of highest and lowest electron density, and thus, the most likely sites of reaction.
Caption: Interplay of electronic effects governing dichlorodifluoroaniline reactivity.
PART 2: Comparative Reactivity in Key Reaction Classes
The unique electronic and steric profile of each isomer dictates its performance in different chemical transformations.
Basicity and Reactions at the Amino Group
The lone pair on the nitrogen atom is responsible for the basicity of aniline. Electron-withdrawing groups pull electron density away from the nitrogen, making the lone pair less available to accept a proton, thereby decreasing basicity.[2][3]
-
Prediction : All dichlorodifluoroaniline isomers are expected to be significantly weaker bases than aniline itself due to the cumulative -I effect of the four halogens. The relative basicity among isomers will depend on the position of these groups. Halogens in the ortho positions will have the most pronounced base-weakening effect due to their proximity to the amino group.
Acylation and Sulfonylation: These reactions involve nucleophilic attack by the amino group on an acyl or sulfonyl halide. Reactivity is governed by two factors:
-
Nucleophilicity : Lower basicity correlates with lower nucleophilicity, slowing the reaction.
-
Steric Hindrance : The presence of substituents at one or both ortho positions (e.g., 2,6-dichloro-3,5-difluoroaniline) will sterically hinder the approach of the electrophile, dramatically reducing the reaction rate compared to an isomer with unoccupied ortho positions.[4]
Diazotization: The conversion of the primary amine to a diazonium salt is a cornerstone of aniline chemistry, opening pathways to Sandmeyer, Schiemann, and azo-coupling reactions.[5] The reaction proceeds via nitrosation of the amine. While the overall deactivated ring system does not prevent diazotization, the stability and subsequent reactivity of the resulting diazonium salt can be influenced by the substitution pattern.
Nucleophilic Aromatic Substitution (SNA_r_)
This is arguably the most important reaction class for these substrates. The presence of multiple, strong electron-withdrawing groups makes the electron-deficient aromatic ring highly susceptible to attack by nucleophiles, leading to the displacement of a halide.[6][7][8]
The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex .[7][9] The stability of this intermediate is the key to the reaction's success.
-
Causality : The reaction is fastest when the negative charge of the Meisenheimer complex can be delocalized and stabilized by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack (the carbon bearing the leaving group).[10]
Caption: Stabilization of the Meisenheimer intermediate in SNA_r_ reactions.
-
Isomer Comparison : Consider an isomer like 3,5-dichloro-2,4-difluoroaniline . A nucleophile attacking at C-2 (displacing fluoride) would result in a Meisenheimer complex where the negative charge is stabilized by the chloro group at the para position (C-5) and the chloro group at the ortho position (C-3). This isomer would be highly reactive. In contrast, an isomer where the leaving group has no ortho or para electron-withdrawing groups would be significantly less reactive.
-
Leaving Group : In SNA_r_ reactions, the rate-determining step is often the initial nucleophilic attack, not the loss of the leaving group. Consequently, the highly electronegative fluorine can be a better activating group than chlorine and can function as an excellent leaving group, contrary to its behavior in Sₙ1/Sₙ2 reactions.[7]
Transition Metal-Catalyzed Cross-Coupling
Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira coupling are powerful tools for C-C, C-N, and C-O bond formation.[11][12][13] These reactions rely on the oxidative addition of an aryl halide to a low-valent metal catalyst (typically palladium or nickel).
-
Reactivity Trend : The rate of oxidative addition generally follows the trend C-I > C-Br > C-Cl >> C-F. Therefore, the C-Cl bonds in dichlorodifluoroanilines are the primary sites for cross-coupling reactions.[11][14] The C-F bonds are typically unreactive under standard palladium catalysis, offering an opportunity for selective functionalization of the C-Cl positions.
-
Isomer Comparison : The electronic environment and steric hindrance around the C-Cl bond will affect the rate of oxidative addition. A C-Cl bond flanked by bulky groups may react slower. Conversely, an electron-deficient C-Cl bond may undergo oxidative addition more readily. This allows for potential regioselective coupling if the two chlorine atoms in an isomer have sufficiently different local environments.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
PART 3: Experimental Protocols & Data Summary
Protocol: Nucleophilic Aromatic Substitution of 3,5-Dichloro-2,4-difluoroaniline
This protocol describes a representative SNA_r_ reaction, displacing the highly activated fluorine at the C-2 position with a secondary amine.
Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Objective: To synthesize N-benzyl-3,5-dichloro-2,4-difluoroaniline.
Materials:
-
3,5-dichloro-2,4-difluoroaniline (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,5-dichloro-2,4-difluoroaniline and anhydrous potassium carbonate.
-
Solvent & Reagents: Add anhydrous DMSO to the flask to create a stirrable slurry. Add benzylamine via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C.
-
Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack. DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base and freeing the nucleophile.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aniline. The reaction is typically complete within 4-8 hours.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot on the TLC plate confirms the reaction is proceeding.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine solution to remove residual DMSO and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-3,5-dichloro-2,4-difluoroaniline.
Comparative Reactivity Summary
The following table provides a qualitative comparison of the predicted reactivity for representative dichlorodifluoroaniline isomers. "High" reactivity implies faster reaction rates and/or milder required conditions compared to "Low" reactivity isomers.
| Isomer | Basicity (pKa) | Reactivity in SNA_r_ (at most activated C-F/C-Cl) | Reactivity in Pd Cross-Coupling (at C-Cl) | Key Considerations |
| 3,5-Dichloro-2,4-difluoroaniline | Very Low | High | High | Highly activated for SNA_r_ at C-2 and C-4. C-Cl bonds are sterically accessible. |
| 2,3-Dichloro-4,5-difluoroaniline | Low | Moderate | Moderate | SNA_r_ at C-5 is activated by ortho-Cl and para-F. C-2 Cl is sterically hindered. |
| 2,6-Dichloro-3,5-difluoroaniline | Extremely Low | Low | Low | Both ortho positions are blocked, leading to high steric hindrance at the -NH₂ and C-Cl sites. |
| 3,4-Dichloro-2,5-difluoroaniline | Very Low | High | High | SNA_r_ at C-2 is activated by ortho-Cl and para-Cl. SNA_r_ at C-5 is activated by para-Cl. |
Conclusion
The reactivity of dichlorodifluoroaniline isomers is not a monolithic property but a nuanced characteristic defined by the precise placement of its substituents. A deep understanding of the interplay between the activating amino group and the deactivating, directing halogen atoms is paramount for synthetic success. For nucleophilic aromatic substitution , isomers with halogens positioned ortho or para to a potential leaving group are primed for high reactivity. For transition metal-catalyzed cross-coupling , the less sterically hindered and more electronically distinct C-Cl bonds offer sites for selective functionalization. By leveraging these fundamental principles, chemists can strategically select the optimal isomer to serve as a key building block, streamlining the path to complex target molecules.
References
- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. afit.edu [afit.edu]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Diazotisation [organic-chemistry.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of palladium-catalyzed cross-coupling reactions for carbon-carbon and carbon-heteroatom bond forming reactions of aryl chlorides [morressier.com]
- 14. Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides [organic-chemistry.org]
A Researcher's Guide to the Spectroscopic Differentiation of Chloro-difluoroaniline Isomers
Abstract
This technical guide offers a comprehensive comparative analysis of chloro-difluoroaniline derivatives, indispensable intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise structural elucidation of these isomers is critical, as the substitution patterns of the halogen atoms on the aromatic ring profoundly influence their chemical reactivity and biological activity. This document provides an in-depth examination of four pivotal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By presenting detailed experimental protocols, comparative data, and the underlying principles of spectral differentiation, this guide serves as an essential resource for researchers, scientists, and professionals in drug development.
Introduction: The Analytical Imperative for Isomer Differentiation
Chloro-difluoroaniline isomers, sharing the same molecular formula (C₆H₄ClF₂N), present a significant analytical challenge.[1] The subtle yet critical differences in the positions of the chlorine and fluorine atoms necessitate robust and precise analytical methodologies for unambiguous identification. Spectroscopic techniques are paramount in this endeavor, providing a detailed fingerprint of the molecular structure. This guide will systematically explore how NMR, FTIR, UV-Vis, and Mass Spectrometry can be leveraged to distinguish between these closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of chloro-difluoroaniline isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons are exquisitely sensitive to the electronic effects (both inductive and resonance) of the amino and halogen substituents.
¹H NMR: A Window into Proton Environments
The aromatic region of the ¹H NMR spectrum (typically 6.0-8.0 ppm) provides a wealth of information. The electron-withdrawing nature of the fluorine and chlorine atoms deshields the aromatic protons, shifting their signals downfield. The multiplicity of these signals, governed by spin-spin coupling, reveals the substitution pattern.
-
Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin systems often encountered in these derivatives, especially the proton-fluorine couplings. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[2]
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides direct information about the carbon framework. The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms exhibit characteristic downfield shifts. Furthermore, the magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) is highly informative for assigning the positions of the fluorine substituents.
Comparative ¹H and ¹³C NMR Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,3-Difluoroaniline | Aromatic protons typically appear in distinct regions due to the varied electronic environments. | Carbons attached to fluorine show large C-F coupling constants. |
| 2,4-Difluoroaniline | The proton at C5 will be a triplet of doublets due to coupling with adjacent protons and a fluorine atom. | The carbon signals are influenced by the ortho and para fluorine atoms. |
| 2,5-Difluoroaniline | Complex splitting patterns are observed due to multiple H-F couplings.[3][4] | Distinct signals for each of the six aromatic carbons. |
| 2,6-Difluoroaniline | A characteristic triplet for the C4 proton and a doublet for the C3/C5 protons.[5] | Symmetry results in fewer signals compared to other isomers. |
| 3,4-Difluoroaniline | The spectrum will show three distinct aromatic proton signals.[6] | Six unique carbon signals are expected.[6] |
| 3,5-Difluoroaniline | A triplet for the C4 proton and a doublet for the C2/C6 protons.[7] | Due to symmetry, only four distinct carbon signals will be observed. |
| 3-Chloro-2,4-difluoroaniline | The two aromatic protons will exhibit complex splitting due to H-H and H-F couplings. | The carbon spectrum will show six distinct signals. |
| 4-Chloro-2,3-difluoroaniline | The two aromatic protons will appear as doublets of doublets. | Six unique carbon signals are expected. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the chloro-difluoroaniline derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.[2]
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
References
- 1. 3-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Difluoroaniline(367-30-6) 1H NMR [m.chemicalbook.com]
- 4. Spectral investigations of 2,5-difluoroaniline by using mass, electronic absorption, NMR, and vibrational spectra (2016) | Etem Kose | 15 Citations [scispace.com]
- 5. 2,6-Difluoroaniline(5509-65-9) 1H NMR [m.chemicalbook.com]
- 6. The spectroscopic and quantum chemical studies of 3,4-difluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of the Biological Activity of 4-Chloro-2,3-difluoroaniline and Other Halogenated Anilines
Introduction: The Critical Role of Halogenation in Modulating Biological Activity
In the landscape of drug discovery and agrochemical development, the strategic incorporation of halogen atoms into organic scaffolds is a time-honored approach to modulate potency, selectivity, and pharmacokinetic properties. Anilines, as a privileged structural motif, are no exception. The introduction of halogens onto the aniline ring can profoundly influence their biological activity, transforming a simple aromatic amine into a potent bioactive agent. This guide provides an in-depth comparative analysis of the biological activity of 4-Chloro-2,3-difluoroaniline against a backdrop of other halogenated anilines, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how the type, number, and position of halogen substituents dictate the antimicrobial, cytotoxic, herbicidal, and enzyme-inhibitory potential of these fascinating molecules.
Structure-Activity Relationships: A Dance of Electronegativity and Sterics
The biological activity of halogenated anilines is intricately linked to their physicochemical properties, which are in turn governed by the nature and placement of the halogen substituents. Key factors at play include:
-
Electronegativity and Inductive Effects: The high electronegativity of halogens, particularly fluorine, can create localized dipoles and alter the electron density of the aromatic ring. This can influence the compound's ability to interact with biological targets through hydrogen bonding or other electrostatic interactions.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to off-target effects and toxicity.
-
Steric Hindrance: The size of the halogen atom can introduce steric bulk, which can either promote or hinder binding to a target protein, depending on the topology of the active site.
-
Metabolic Stability: The presence of halogens, especially fluorine, can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.
The interplay of these factors creates a complex structure-activity relationship (SAR) landscape that researchers must navigate to optimize the desired biological activity while minimizing undesirable effects.
Comparative Biological Activity: A Data-Driven Overview
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by examining data from structurally related halogenated anilines.
Antimicrobial and Antibiofilm Activity
Halogenated anilines have demonstrated significant potential as antimicrobial and antibiofilm agents. A study evaluating 68 aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi provides valuable comparative data.[1][2]
| Compound | Halogen Substitution | Minimum Inhibitory Concentration (MIC) vs. Vibrio spp. (µg/mL)[1][2] |
| 4-Bromo-3-chloroaniline | 4-Br, 3-Cl | 125 |
| 3-Bromo-4-chloroaniline | 3-Br, 4-Cl | 175 |
| 3,5-Dibromoaniline | 3,5-diBr | 100 |
| 3,5-Difluoro-4-iodoaniline | 3,5-diF, 4-I | 150 |
| 3-Chloro-4-iodoaniline | 3-Cl, 4-I | 125 |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | 3-Cl, 4-NH2, 5-NO2, -CF3 | 100 |
| 2-Iodo-4-trifluoromethylaniline | 2-I, 4-CF3 | 50 |
Data from a study on Vibrio species.[1][2]
Based on these findings, it is plausible that this compound would exhibit antimicrobial activity. The presence of both chlorine and fluorine atoms suggests a potential for good membrane permeability and interaction with bacterial targets. Further empirical testing is required to determine its specific MIC values against a range of pathogenic bacteria.
Cytotoxicity
The cytotoxic potential of halogenated anilines is a critical consideration, particularly for therapeutic applications. Studies on dichloroaniline isomers have provided insights into their differential toxicity. An in vitro study using rat kidney and liver slices revealed that the position of the chlorine atoms significantly impacts cytotoxicity.[3][4]
| Compound | Halogen Substitution | In Vitro Cytotoxicity (Kidney Slices)[3][4] | In Vitro Cytotoxicity (Liver Slices)[3][4] |
| 2,3-Dichloroaniline | 2,3-diCl | + | +/- |
| 2,4-Dichloroaniline | 2,4-diCl | ++ | +/- |
| 2,5-Dichloroaniline | 2,5-diCl | +++ | + |
| 2,6-Dichloroaniline | 2,6-diCl | ++ | +/- |
| 3,4-Dichloroaniline | 3,4-diCl | ++ | + |
| 3,5-Dichloroaniline | 3,5-diCl | ++++ | ++ |
Qualitative assessment of cytotoxicity, where '+' indicates the degree of toxicity.[3][4]
Comparative toxicity studies of o-, m-, and p-chloroanilines in rats and mice have also shown that the position of the chlorine atom influences hematotoxicity, with the p-isomer being the most potent.[5] These findings underscore the importance of substitution patterns in determining the toxicological profile of halogenated anilines. The cytotoxicity of this compound has not been extensively reported and warrants investigation to assess its therapeutic index.
Herbicidal Activity
Halogenated anilines are precursors to a number of commercial herbicides.[6] Their mode of action often involves the inhibition of essential plant processes such as photosynthesis or amino acid biosynthesis. While specific herbicidal data for this compound is scarce, derivatives of other halogenated anilines have shown potent activity. For instance, 3,4-dichloroaniline is a key intermediate for herbicides like propanil and diuron.[7] The herbicidal potential of this compound would likely depend on its ability to be further functionalized into a molecule that can effectively inhibit a key plant enzyme.
Enzyme Inhibition
The ability of halogenated anilines to inhibit specific enzymes is a promising avenue for drug development. The fluorine atoms in this compound can potentially form strong interactions with enzyme active sites, leading to potent and selective inhibition. For example, fluoro-substituted compounds have been investigated as inhibitors of enzymes like O-acetylserine sulfhydrylase, a target for novel antibiotics.[8] The specific enzyme inhibitory profile of this compound remains to be elucidated through targeted screening efforts.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key biological assays.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of a compound using the broth microdilution method.[9][10]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for MIC Determination
MTT Cytotoxicity Assay
This protocol describes the use of the MTT assay to determine the cytotoxicity of a compound on a mammalian cell line.[1][11]
Materials:
-
Test compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
MTT Cytotoxicity Assay Workflow
Greenhouse Herbicidal Activity Assay
This protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of a compound.[6][7][12]
Materials:
-
Test compound
-
Target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots with soil
-
Greenhouse or growth chamber with controlled conditions
-
Spray chamber
Procedure:
-
Plant Cultivation: Grow the target weed species in pots until they reach the 2-4 leaf stage.
-
Compound Application: Formulate the test compound with a suitable solvent and surfactant. Apply the formulation to the plants at various concentrations using a laboratory spray chamber.
-
Incubation: Place the treated plants in a greenhouse or growth chamber with controlled temperature, humidity, and light.
-
Evaluation: Assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment.
-
Data Analysis: Determine the GR50 value (the concentration of the compound that causes a 50% reduction in plant growth, typically measured by fresh or dry weight).
General Enzyme Inhibition Assay
This protocol provides a general framework for an in vitro enzyme inhibition assay.[13][14][15]
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Test inhibitor
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme and various concentrations of the inhibitor to the wells of a microplate. Incubate for a defined period to allow for binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the in vitro toxicity of dichloroaniline structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Supramolecular Equivalence of Chloro and Other Halogen Groups in Anilines
Welcome to an in-depth exploration of a fundamental concept in crystal engineering and drug development: the supramolecular equivalence of halogen atoms in aniline derivatives. This guide offers a comparative analysis of the chloro group against its halogen counterparts—fluoro, bromo, and iodo—in directing the assembly of molecules in the solid state. By delving into the nuanced interplay of intermolecular forces, we aim to provide researchers, scientists, and drug development professionals with a robust framework for designing and predicting the crystalline architecture of halogenated anilines, a critical class of compounds in pharmaceuticals and materials science.
The precise arrangement of molecules in a crystal lattice, or crystal packing, governs essential physicochemical properties such as solubility, stability, and bioavailability. Halogen atoms, once considered simple steric contributors, are now recognized as powerful tools in supramolecular chemistry, capable of forming highly directional and tunable "halogen bonds."[1] This guide will dissect the circumstances under which a chloro substituent can be considered "supramoleculary equivalent" to other halogens, and when it exhibits unique behavior.
The Dichotomy of Intermolecular Forces: Halogen vs. Hydrogen Bonding
In the realm of aniline derivatives, the landscape of intermolecular interactions is dominated by a competition and, at times, a collaboration between classical hydrogen bonds (HBs) originating from the amino group (-NH₂) and the more recently appreciated halogen bonds (XBs).[2] The amino group can act as a hydrogen-bond donor, while the halogen atom can act as a halogen-bond donor, interacting with a nucleophilic site.[3][4]
The strength of the halogen bond is a key determinant of its influence on crystal packing and follows the general trend I > Br > Cl > F.[3] This is attributed to the increasing size and polarizability of the halogen atom, which leads to a more positive region of electrostatic potential, known as a σ-hole, along the C-X bond axis.[1] Consequently, iodo and bromoanilines are more likely to form strong, structure-directing halogen bonds compared to their chloro- and fluoro-analogues.[3]
A study on perhalogenated anilines revealed that 2,3,5,6-tetrafluoro-4-iodoaniline is more predisposed to act as a bifunctional donor (participating in both HBs and XBs) than 2,3,5,6-tetrafluoro-4-bromoaniline.[3] This was attributed to a smaller difference in the electrostatic potential between the hydrogen and halogen donor sites on the iodoaniline.[3] In contrast, for the bromoaniline, the N–H···N hydrogen bond was the dominant supramolecular interaction in most of the studied cocrystals.[3][4]
The position of the halogen on the aniline ring also significantly impacts the interplay of these forces. In para-halogen anilines, the amino group primarily functions as a hydrogen-bond donor, with halogen bonds playing a minor role.[2] Conversely, in ortho-halogen anilines, the amino group can act as both a donor and an acceptor, leading to stronger hydrogen and halogen bonding.[2]
Supramolecular Equivalence: When is Chloro a Stand-In for Other Halogens?
The concept of supramolecular equivalence, or isostructurality, arises when different functional groups can be interchanged in a molecule without altering the overall crystal packing. This is a powerful principle in crystal engineering, as it allows for the fine-tuning of molecular properties while maintaining a desired crystal architecture.
A notable study demonstrated the supramolecular equivalence of chloro, bromo, and ethynyl groups in 4-substituted anilines.[5] The crystal structures of 4-ethynylaniline, 4-chloroaniline, and 4-bromoaniline were found to be isostructural. This remarkable similarity is attributed to the comparable polarizations of these functional groups, allowing them to engage in similar intermolecular interactions that dictate the crystal packing.[5]
However, this equivalence is not universal. The same study found that 4-iodoaniline adopts a different crystal structure, a distinction likely driven by the larger size of the iodine atom.[5] Similarly, the crystal structure of 4-aminophenol is entirely different, with O–H···N and N–H···O hydrogen bonds dominating the packing.[5]
This highlights a crucial takeaway: the supramolecular equivalence of the chloro group is context-dependent and is most likely to be observed when:
-
The interacting groups are of similar size and polarization.
-
Strong, competing interactions, such as those from hydroxyl groups, are absent.
-
The overall molecular shape is not significantly altered by the substitution.
In meta-substituted anilines, 3-chloroaniline was found to form columnar structures dominated by N–H···N and C–H···π interactions, whereas the isostructural bromo- and iodo-analogs exhibited columnar-layered packing governed by stronger halogen bonding and π-type interactions.[6] This again underscores that while chloroanilines can participate in halogen bonding, it is often a weaker interaction that can be overshadowed by other forces.
The following diagram illustrates the fundamental concepts of hydrogen and halogen bonding in the context of haloanilines, showcasing their potential to act as bifunctional donors in forming supramolecular assemblies.
Caption: A diagram illustrating the dual potential of haloanilines to act as both hydrogen and halogen bond donors.
Comparative Data on Intermolecular Interactions in Halogenated Anilines
To provide a quantitative perspective, the following table summarizes key findings from the literature regarding the intermolecular interactions in various halogenated anilines and their cocrystals.
| Compound/System | Dominant Interaction(s) | Key Findings & Observations | Reference(s) |
| 4-Chloroaniline | N-H···Cl, C-Cl···π | Isostructural with 4-bromoaniline and 4-ethynylaniline due to similar polarizations. | [5] |
| 4-Bromoaniline | N-H···Br | Isostructural with 4-chloroaniline and 4-ethynylaniline. | [5] |
| 4-Iodoaniline | I···I, N-H···I, N-H···N | Different crystal structure from chloro and bromo analogs, likely due to the larger size of iodine. | [5] |
| 3-Chloroaniline | N-H···N, C-H···π | Forms columnar structures; weaker halogen bonding compared to bromo and iodo analogs. | [6] |
| 3-Bromoaniline & 3-Iodoaniline | Halogen bonding, π-type interactions | Isostructural with each other, exhibiting columnar-layered packing. | [6] |
| Perhalogenated Aniline Cocrystals | N-H···N (for bromo), C-I···N and N-H···N (for iodo) | Iodoaniline is a more effective bifunctional (HB and XB) donor than bromoaniline. | [3][4] |
Experimental Protocols for Studying Supramolecular Structures
The elucidation of the principles discussed in this guide relies on precise experimental techniques, primarily co-crystallization followed by single-crystal X-ray diffraction.
Protocol 1: Co-crystallization via Solution Growth
This method is fundamental for obtaining high-quality single crystals suitable for X-ray diffraction.
-
Stoichiometric Mixing: Dissolve equimolar amounts (or other desired stoichiometric ratios) of the halogenated aniline and the co-former (a molecule chosen to interact with the aniline) in a suitable solvent or solvent mixture. Common solvents include ethanol, methanol, acetonitrile, and ethyl acetate.
-
Solubilization: Gently warm the mixture and sonicate if necessary to ensure complete dissolution of all components.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This slow process encourages the growth of well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them.
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to achieve the best fit with the experimental data. Software such as Olex2 is commonly used for this purpose.[3]
-
Data Analysis: The refined crystal structure provides precise information on bond lengths, bond angles, and intermolecular distances, allowing for a detailed analysis of hydrogen bonds, halogen bonds, and other supramolecular interactions. The Cambridge Structural Database (CSD) is an invaluable resource for comparing newly determined structures with known ones.[2]
The following workflow visualizes the process from molecular design to structural analysis in the study of supramolecular chemistry of halogenated anilines.
Caption: Experimental workflow for investigating supramolecular interactions in halogenated anilines.
Conclusion and Future Outlook
The supramolecular behavior of the chloro group in anilines is a nuanced subject, poised between the near-inactivity of fluorine and the potent halogen-bonding capabilities of bromine and iodine. This guide has established that while the chloro group can be supramolecularly equivalent to a bromo group, particularly in para-substituted anilines, this equivalence is not a universal rule.[5] The presence of competing hydrogen-bond donors/acceptors, the position of the halogen, and the overall molecular context are critical factors that can lead to distinct crystal packing.
For drug development professionals and materials scientists, these insights are paramount. Understanding when a chloro-substituent will mimic a bromo-substituent allows for the strategic modification of molecules to enhance properties like solubility or to secure new intellectual property, all while retaining a desired solid-state structure. Conversely, knowing when the chloro group will drive a unique packing arrangement opens avenues for creating novel crystalline forms with distinct characteristics.
The continued exploration of the subtle interplay between weak intermolecular forces, aided by computational chemistry and advanced structural analysis, will undoubtedly provide a more predictive and powerful toolkit for the rational design of crystalline materials.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Energetic perspective on the crystal structure organization principles of meta-halogen-substituted anilines | CoLab [colab.ws]
A Comparative Guide to the Synthesis of Polychlorinated Difluoroanilines
For Researchers, Scientists, and Drug Development Professionals
Polychlorinated difluoroanilines are a critical class of intermediates in the pharmaceutical and agrochemical industries. The unique substitution pattern of chlorine and fluorine atoms on the aniline scaffold imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides an in-depth, comparative analysis of the primary synthetic routes to these valuable compounds, supported by experimental data and detailed protocols to inform your selection of the most effective and scalable synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of polychlorinated difluoroanilines primarily follows two strategic pathways, each with its own set of advantages and challenges:
-
Route 1: Halogen Exchange (HALEX) on Polychlorinated Nitroaromatics Followed by Reduction. This widely employed method leverages the nucleophilic aromatic substitution (SNAr) of chlorine atoms with fluorine. The process starts with a readily available polychlorinated nitroaromatic compound, where the nitro group activates the ring for nucleophilic attack. The subsequent reduction of the nitro group yields the desired polychlorinated difluoroaniline.
-
Route 2: Electrophilic Chlorination of Difluoroaniline Precursors. This alternative approach begins with a difluoroaniline derivative. To control the regioselectivity of the chlorination and to prevent oxidation of the aniline, the amino group is typically protected, often as an acetanilide. Following the introduction of chlorine atoms via electrophilic aromatic substitution, the protecting group is removed to yield the final product.
This guide will now dissect each of these routes, presenting a detailed comparison of their performance based on experimental data, followed by comprehensive protocols for their execution.
Comparative Analysis of Synthetic Routes
The choice between the HALEX and electrophilic chlorination routes depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and cost-effectiveness. The following table provides a quantitative comparison of these two primary synthetic strategies for the preparation of a representative polychlorinated difluoroaniline, 3,5-dichloro-2,4-difluoroaniline.
| Parameter | Route 1: Halogen Exchange (HALEX) & Reduction | Route 2: Electrophilic Chlorination of Difluoroaniline |
| Starting Material | 2,4-Difluoronitrobenzene | 2,4-Difluoroaniline |
| Key Intermediates | 3,5-Dichloro-2,4-difluoronitrobenzene | N-(2,4-difluorophenyl)acetamide, N-(3,6-dichloro-2,4-difluorophenyl)acetamide |
| Overall Yield | ~87% (two steps) | Not reported, but likely lower due to multiple steps and potential for isomeric mixtures |
| Reaction Steps | 2 (Chlorination, Reduction) | 3 (Acetylation, Chlorination, Hydrolysis) |
| Scalability | High, suitable for industrial production | Moderate, may require optimization for large-scale synthesis |
| Key Reagents | Chlorine, Nitrating agents, Potassium Fluoride, Raney-Nickel, Hydrogen | Acetic Anhydride, Chlorinating agents (e.g., NCS, SO2Cl2), Acid/Base for hydrolysis |
| Reaction Conditions | High temperatures for HALEX (120-140°C), High pressure for reduction (1.25 MPa)[1] | Milder conditions for acetylation and hydrolysis, chlorination may require specific catalysts and conditions to ensure regioselectivity[2] |
| Advantages | Fewer steps, potentially higher overall yield, good regioselectivity in the initial chlorination.[1] | Starts from a more readily available aniline derivative, avoids the use of highly toxic nitro-aromatics in the final steps.[2] |
| Disadvantages | Use of hazardous reagents like chlorine gas and high-pressure hydrogenation, potentially harsh conditions for the HALEX reaction.[1] | More reaction steps, potential for the formation of isomeric byproducts during chlorination, requiring careful purification.[2] |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the reaction sequences, the following diagrams, generated using Graphviz, illustrate the workflows for both synthetic routes.
Caption: Workflow for Route 1: Halogen Exchange and Reduction.
Caption: Workflow for Route 2: Electrophilic Chlorination of a Difluoroaniline.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key reactions in each synthetic route. These are based on established procedures and can be adapted for specific laboratory settings.[1][2][3]
Route 1: Halogen Exchange (HALEX) and Reduction
This route is exemplified by the synthesis of 3,5-dichloro-2,4-difluoroaniline.
Step 1: Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene via Chlorination
-
Materials: 2,4-Difluoronitrobenzene, a suitable solvent (e.g., dimethylformamide - DMF, dimethyl sulfoxide - DMSO, or sulfolane), and a chlorinating agent (e.g., chlorine gas with a catalyst).[1]
-
Procedure:
-
In a suitable reactor, dissolve 2,4-difluoronitrobenzene in the chosen solvent.
-
Introduce the chlorinating agent at a controlled rate, maintaining the reaction temperature as specified by the chosen protocol (e.g., 120-140°C).[1]
-
Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the 3,5-dichloro-2,4-difluoronitrobenzene by distillation or recrystallization.
-
Step 2: Synthesis of 3,5-Dichloro-2,4-difluoroaniline via Hydrogenation
-
Materials: 3,5-Dichloro-2,4-difluoronitrobenzene, a solvent (e.g., DMF), Raney-Nickel catalyst, and a high-pressure reactor (autoclave).[1]
-
Procedure:
-
In a high-pressure reactor, dissolve 3,5-dichloro-2,4-difluoronitrobenzene (0.1 mol) in DMF (80 mL).
-
Carefully add Raney-Nickel catalyst (8 g) to the solution.[1]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 1.25 MPa.[1]
-
Heat the reaction mixture to 50°C and maintain for 3 hours with vigorous stirring.[1]
-
After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then subjected to distillation under reduced pressure to obtain the pure 3,5-dichloro-2,4-difluoroaniline.[1]
-
Route 2: Electrophilic Chlorination of a Difluoroaniline
This route is illustrated by a proposed synthesis for 3,6-dichloro-2,4-difluoroaniline.[2]
Step 1: Acetylation of 2,4-Difluoroaniline
-
Materials: 2,4-Difluoroaniline, acetic anhydride, and a suitable solvent (e.g., glacial acetic acid).
-
Procedure:
-
Dissolve 2,4-difluoroaniline in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction to proceed to completion. The product, N-(2,4-difluorophenyl)acetamide, may precipitate out of the solution.
-
Collect the product by filtration and wash with cold water.
-
Step 2: Chlorination of N-(2,4-difluorophenyl)acetamide
-
Materials: N-(2,4-difluorophenyl)acetamide, a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride), and a suitable solvent.
-
Procedure:
-
Dissolve N-(2,4-difluorophenyl)acetamide in a suitable solvent.
-
Add the chlorinating agent portion-wise at a controlled temperature. The regioselectivity of this step is crucial and may require optimization of reaction conditions (temperature, catalyst, and solvent).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, quench the reaction and isolate the crude N-(3,6-dichloro-2,4-difluorophenyl)acetamide.
-
Purify the product by column chromatography or recrystallization.
-
Step 3: Hydrolysis of N-(3,6-dichloro-2,4-difluorophenyl)acetamide
-
Materials: N-(3,6-dichloro-2,4-difluorophenyl)acetamide, and an acid or base catalyst (e.g., HCl or NaOH).
-
Procedure:
-
Suspend or dissolve N-(3,6-dichloro-2,4-difluorophenyl)acetamide in an aqueous solution of the acid or base.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or GC).
-
Cool the reaction mixture and neutralize it to precipitate the product.
-
Collect the 3,6-dichloro-2,4-difluoroaniline by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or distillation.
-
Conclusion
Both the Halogen Exchange (HALEX) followed by reduction and the electrophilic chlorination of difluoroanilines offer viable pathways to polychlorinated difluoroanilines. The HALEX route is often more direct and can provide higher overall yields, making it attractive for larger-scale production.[1] However, it involves the use of hazardous materials and conditions. The electrophilic chlorination route provides an alternative that starts from more accessible anilines and avoids the direct handling of nitro-aromatics in the later stages, though it may require more extensive optimization to control regioselectivity and maximize yields.[2] The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of production.
References
A Comparative Guide to the Functionalization of 4-Chloro-2,3-difluoroaniline: Navigating Sandmeyer and Nucleophilic Aromatic Substitution Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. 4-Chloro-2,3-difluoroaniline stands as a valuable starting material, offering multiple reaction sites for the introduction of diverse functionalities. This guide provides an in-depth, comparative analysis of two primary synthetic routes for the derivatization of this aniline: the classic Sandmeyer reaction and nucleophilic aromatic substitution (SNAr). By presenting detailed experimental protocols, comparative data, and the underlying chemical principles, this document serves as a practical resource for researchers aiming to leverage the synthetic potential of this compound.
Introduction to the Synthetic Utility of this compound
This compound is a trifunctional arene with a nucleophilic amino group and a benzene ring susceptible to both electrophilic and nucleophilic attack. The presence of fluorine and chlorine atoms significantly influences the electron density of the aromatic ring, rendering it a versatile platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The primary amino group is a convenient handle for diazotization, opening the door to a wide array of subsequent transformations via the Sandmeyer reaction.[1][2] Concurrently, the electron-withdrawing nature of the halogen substituents activates the aromatic ring towards nucleophilic aromatic substitution, providing an alternative avenue for functionalization.[3] This guide will dissect these two powerful methodologies, offering a comparative framework to aid in the selection of the most appropriate synthetic strategy.
Pathway 1: The Sandmeyer Reaction - A Versatile Tool for Amine Transformation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an arylamine to a wide range of functional groups through the intermediacy of a diazonium salt.[1][2] This two-step process first involves the diazotization of the aniline, followed by the copper-catalyzed substitution of the diazonium group.
The Underlying Principle: Diazotization and Radical-Nucleophilic Aromatic Substitution
The initial step, diazotization, involves the reaction of the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[4] This converts the amino group into an excellent leaving group, dinitrogen gas (N₂). The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) where a copper(I) salt acts as a catalyst to facilitate the replacement of the diazonium group with a nucleophile.[1]
Caption: General workflow of the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Chlorination of this compound
This protocol details the conversion of this compound to 1,4-dichloro-2,3-difluorobenzene.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.[4]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Pathway 2: Nucleophilic Aromatic Substitution (SNAr) - A Direct Approach to Functionalization
Nucleophilic aromatic substitution offers a more direct route to introduce nucleophiles onto the aromatic ring, bypassing the need for diazotization. The success of this reaction hinges on the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as the Meisenheimer complex.[3]
The Underlying Principle: Addition-Elimination Mechanism
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[5] The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The fluorine atoms in this compound act as activating groups for this reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
This protocol outlines the synthesis of 4-chloro-2,3-difluoroanisole from this compound.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl Ether
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide (1.5 eq) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Comparative Analysis: Sandmeyer vs. SNAr
The choice between the Sandmeyer reaction and SNAr for the functionalization of this compound depends on several factors, including the desired product, available reagents, and reaction conditions.
| Feature | Sandmeyer Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Versatility | High. A wide range of nucleophiles (halides, cyanide, etc.) can be introduced.[2] | Moderate. Primarily effective with strong nucleophiles (alkoxides, amines).[3] |
| Reaction Steps | Two steps: Diazotization and Substitution. | Typically a one-step reaction. |
| Reaction Conditions | Requires low temperatures (0-5 °C) for diazotization and often heating for the substitution step.[4] | Can often be performed at room temperature or with moderate heating.[6] |
| Reagents | Utilizes sodium nitrite, a strong acid, and a copper(I) salt. | Requires a strong nucleophile and a suitable solvent. |
| Potential Byproducts | Diazonium salt decomposition can lead to side products. | Incomplete reaction or side reactions depending on the nucleophile and substrate. |
| Yields | Can vary significantly depending on the stability of the diazonium salt and the specific Sandmeyer reaction. | Generally provides good to excellent yields with appropriate substrates and nucleophiles. |
Characterization of Reaction Products
Thorough characterization of the synthesized products is essential to confirm their identity and purity. The following spectroscopic data for representative products are provided for reference.
1,4-Dichloro-2,3-difluorobenzene (from Sandmeyer Chlorination)
-
1H NMR (CDCl₃): δ 7.20-7.30 (m, 2H)
-
13C NMR (CDCl₃): δ 148.5 (dd, J = 250, 15 Hz), 125.0 (t, J = 4 Hz), 118.0 (dd, J = 20, 4 Hz)
-
MS (EI): m/z 182 (M⁺), 147, 112
4-Chloro-2,3-difluoroanisole (from SNAr with Methoxide)
-
1H NMR (CDCl₃): δ 6.80-6.95 (m, 2H), 3.90 (s, 3H)
-
13C NMR (CDCl₃): δ 152.0 (dd, J = 245, 12 Hz), 145.0 (dd, J = 240, 13 Hz), 120.0 (d, J = 5 Hz), 115.0 (d, J = 18 Hz), 110.0 (dd, J = 20, 5 Hz), 56.5
-
MS (EI): m/z 178 (M⁺), 163, 135
Conclusion
Both the Sandmeyer reaction and nucleophilic aromatic substitution are powerful strategies for the chemical modification of this compound. The Sandmeyer reaction offers unparalleled versatility in introducing a wide array of functional groups through the highly reactive diazonium salt intermediate. In contrast, SNAr provides a more direct and often higher-yielding pathway for the introduction of strong nucleophiles. The choice of method will ultimately be dictated by the specific synthetic target and the desired balance between versatility, efficiency, and reaction conditions. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors with this valuable building block.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2,3-difluoroaniline
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling halogenated aromatic amines like 4-Chloro-2,3-difluoroaniline requires a comprehensive understanding of its hazard profile and strict adherence to established protocols. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment & Core Safety Principles
This compound is a compound that must be handled with extreme caution. Its hazard profile, typical of halogenated anilines, necessitates a proactive approach to risk mitigation.
Primary Hazards:
-
Acute Toxicity: The compound is classified as toxic or harmful if it comes into contact with skin, is inhaled, or is swallowed.[1]
-
Irritation: It is known to cause significant skin irritation and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1][3]
-
Methemoglobinemia: A critical, often delayed, risk associated with aniline derivatives is the formation of methemoglobin in the blood.[4][5] This condition impairs the blood's ability to carry oxygen, leading to cyanosis (a blueish tint to the skin and lips), headache, dizziness, and in severe cases, collapse or death.[4]
-
Environmental Hazard: Halogenated organic compounds can be very toxic to aquatic life with long-lasting effects.[4][6] Therefore, preventing any release into the environment is a primary directive.[1]
The foundational principle for handling this compound is the minimization of exposure . This is achieved through a combination of engineering controls, rigorous personal protective equipment protocols, and meticulous handling procedures. All work involving this compound should be conducted within a certified chemical fume hood to control vapor and dust exposure.[7]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling this compound, from initial weighing to final waste containerization.
| Body Part | Required PPE | Rationale & Applicable Standards |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][8] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents dermal absorption, a primary route of toxic exposure. Gloves must be inspected for tears or punctures before each use and replaced regularly to prevent permeation.[1][7][9] |
| Body | Laboratory coat and/or a chemical-resistant apron. | Protects personal clothing from contamination. For larger quantities or tasks with a high splash risk, chemical-resistant coveralls are recommended.[5][7] |
| Respiratory | A NIOSH-approved respirator with organic vapor/particulate cartridges. | Required if there is any risk of inhaling dust or vapors, particularly outside of a fume hood. A respiratory protection program that meets OSHA 29 CFR 1910.134 or European Standard EN 149 must be followed.[5][7][8] |
| Feet | Closed-toe, chemical-resistant safety footwear. | Protects feet from spills and dropped items. Perforated shoes or sandals are strictly prohibited in the laboratory.[9] |
Spill Management Protocol
Accidental spills demand an immediate, calm, and systematic response. The procedure for a small, manageable laboratory spill is outlined below. For large spills, evacuate the area immediately and contact your institution's emergency response team.
Step-by-Step Spill Cleanup Procedure:
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area to prevent the spread of contamination.[10]
-
Assess & Ventilate: Assess the extent of the spill. Ensure the area is well-ventilated, preferably within a fume hood. If not, open windows or use a fan, but avoid creating strong drafts that could aerosolize the material.[11]
-
Don PPE: Before approaching the spill, don the full PPE as detailed in Section 2.
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or cat litter.[10][11] This prevents the spill from spreading.
-
Absorption & Collection:
-
Carefully cover and absorb the spilled material, working from the outside in.[11]
-
For solid spills, gently sweep or scoop the material to avoid generating dust.[1][12]
-
Place all contaminated absorbent and cleaning materials into a heavy-duty plastic bag or a designated, compatible waste container.[11]
-
-
Decontamination: Clean the spill surface thoroughly with soap and water or another appropriate decontamination solution.[10] Collect the cleaning materials and rinsate as hazardous waste.
-
Package & Label: Securely seal the waste container or double-bag the waste.[11] Attach a "HAZARDOUS WASTE" label clearly identifying the contents as "this compound Spill Debris."
-
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department.[10]
Caption: Logical workflow for managing a small laboratory spill.
Hazardous Waste Accumulation & Segregation
Proper segregation and accumulation of waste are critical to prevent dangerous chemical reactions and ensure compliance with regulations.
-
Designate a Waste Container: Select a chemically compatible container that can be tightly sealed.[13] It is often best to use the original manufacturer's container if it is empty and in good condition, or a new container approved for hazardous waste.
-
Labeling: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .[13] The label must also include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").[6]
-
Waste Collection: Carefully transfer all waste containing this compound into this designated container. This includes:
-
Unused or expired compound.
-
Contaminated disposable labware (pipette tips, weighing paper).
-
Contaminated PPE (gloves, disposable sleeves).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregation is Key: Do NOT mix this waste with other waste streams.[3][13] Halogenated anilines are incompatible with strong oxidizing agents and acids.[2][5] Mixing incompatible chemicals can lead to violent reactions, heat generation, or the release of toxic gases.
-
Storage: Keep the waste container tightly closed at all times, except when adding waste.[13] Store it in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials.[13]
Formal Disposal Procedure
The ultimate disposal of this compound is a regulated process that must be handled by trained professionals. As a laboratory professional, your responsibility is to prepare the waste for pickup.
-
Federal and State Regulations: Chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local authorities.[5] this compound is a halogenated organic compound and must be managed according to specific guidelines for such waste.[14]
-
Arranging for Pickup: Once your waste container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department or equivalent safety office.[6] They will provide instructions for scheduling a hazardous waste pickup.
-
Mandated Disposal Method: The only acceptable disposal method is through a licensed hazardous waste management facility, which will typically use high-temperature incineration with energy recovery and flue gas scrubbing to destroy the compound safely.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Emergency First Aid Measures
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][8] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or seek immediate medical attention.[1][2]
For all exposures, show the Safety Data Sheet (SDS) to the attending medical personnel.[3] Be aware that symptoms, particularly methemoglobinemia, may be delayed.[3]
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. acs.org [acs.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. carlroth.com [carlroth.com]
A Researcher's Guide to the Safe Handling of 4-Chloro-2,3-difluoroaniline
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Among these, halogenated anilines like 4-Chloro-2,3-difluoroaniline are pivotal building blocks. However, their utility is matched by their potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is a solid, typically a powder or crystals, that presents multiple health hazards.[1] A thorough understanding of its toxicological profile is the first step in a robust safety plan.
Key Hazards:
-
Acute Toxicity: This compound is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.[1][2]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][2]
-
Potential for Methemoglobinemia: Like other anilines, there is a potential for it to cause cyanosis, a bluish discoloration of the skin due to deficient oxygenation of the blood.[4][5]
Before any handling, a comprehensive risk assessment specific to your planned experiment is mandatory. Consider the quantity of the compound being used, the duration of the procedure, and the potential for aerosolization.
Engineering Controls: Your First Line of Defense
The primary goal is to minimize exposure through well-designed engineering controls. All work with this compound must be conducted in a certified chemical fume hood to control the inhalation of dust or vapors.[4][6] Ensure the fume hood has adequate airflow and is not cluttered. An eyewash station and a safety shower must be readily accessible and their functionality verified before work begins.[4][7]
Personal Protective Equipment (PPE): A Comprehensive Barrier
Your PPE is the critical last line of defense. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[1][8] A face shield should be worn in conjunction with goggles, especially during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[9] Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required. |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a certified chemical fume hood.[10] If a fume hood is not available or during a spill, a full-face respirator with organic vapor cartridges is necessary.[11] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before starting any work.[7]
-
Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
Spill Kit Availability: Have a chemical spill kit appropriate for organic amines readily available.[7]
Handling
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within a chemical fume hood.[2] For solid transfers, use a spatula and weigh the material on a tared weigh boat. For liquid transfers, use a syringe or pipette to minimize the risk of spills.[7]
-
Heating: Avoid heating the compound with an open flame.[7] Use a heating mantle, water bath, or oil bath with precise temperature control.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[4][6] Protect it from light.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[4]
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including empty containers, weigh boats, and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] This typically involves incineration by an accredited disposal contractor.[1]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while prioritizing a culture of safety.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.be [fishersci.be]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. bloomtechz.com [bloomtechz.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
